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  • Product: H-Leu-gly-NH2 hbr
  • CAS: 28671-28-5

Core Science & Biosynthesis

Foundational

The Biological Significance of Leucylglycinamide Hydrobromide: A Technical Guide for Researchers

Abstract Leucylglycinamide, a dipeptide amide, represents a biologically significant molecule derived from the enzymatic cleavage of the neurohypophyseal hormone oxytocin and the tripeptide L-prolyl-L-leucyl-glycinamide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Leucylglycinamide, a dipeptide amide, represents a biologically significant molecule derived from the enzymatic cleavage of the neurohypophyseal hormone oxytocin and the tripeptide L-prolyl-L-leucyl-glycinamide (PLG). While much of the existing research has focused on its parent molecules, emerging evidence suggests that Leucylglycinamide possesses intrinsic biological activities, particularly in the modulation of the central nervous system. This technical guide provides an in-depth exploration of the synthesis, enzymatic generation, and known biological functions of Leucylglycinamide, with a focus on its potential as a neuromodulator. We will delve into its relationship with the dopaminergic and opioid systems, supported by preclinical data. Furthermore, this guide will furnish researchers with foundational experimental protocols for the synthesis, purification, and analysis of Leucylglycinamide hydrobromide, a stable salt form suitable for research applications. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of peptide neuromodulators and their therapeutic potential.

Introduction: Unveiling a Bioactive Metabolite

The landscape of neuroscience and pharmacology is replete with examples of peptide hormones and their metabolites exerting profound physiological effects. Leucylglycinamide has emerged as a molecule of interest due to its origin as a cleavage product of two well-characterized neuropeptides: oxytocin and L-prolyl-L-leucyl-glycinamide (PLG), also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1). The hydrobromide salt of Leucylglycinamide is a common formulation used in research to enhance its stability and solubility.

Historically, the biological activities of oxytocin and PLG have been extensively studied. Oxytocin is renowned for its role in social bonding, uterine contractions, and lactation.[1] PLG has been investigated for its modulatory effects on the dopaminergic system, with implications for conditions like Parkinson's disease and tardive dyskinesia.[2][3] The discovery that Leucylglycinamide is a natural metabolite of these peptides has opened new avenues of investigation into whether it contributes to their physiological effects or possesses a unique biological signature.

This guide will synthesize the current understanding of Leucylglycinamide, distinguishing its known activities from those of its precursors. We will explore the enzymatic pathways of its formation, its demonstrated effects in preclinical models, and its potential mechanisms of action.

The Genesis of Leucylglycinamide: Enzymatic Cleavage of Precursor Peptides

The primary mechanism for the endogenous production of Leucylglycinamide is the enzymatic cleavage of oxytocin. This process is catalyzed by the enzyme oxytocinase, also known as leucyl/cystinyl aminopeptidase (LNPEP) or insulin-regulated aminopeptidase (IRAP).[3][4] This enzyme is particularly abundant in the human uterus, where it is believed to regulate local oxytocin levels.[3]

The cleavage of oxytocin by oxytocinase occurs at the prolyl-leucyl peptide bond, releasing the dipeptide Leucylglycinamide.[3] This enzymatic action is a critical step in the inactivation of oxytocin, but it also gives rise to a potentially bioactive metabolite.

G cluster_0 Enzymatic Cleavage Oxytocin Oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2) Oxytocinase Oxytocinase (LNPEP/IRAP) Oxytocin->Oxytocinase Cleavage of Pro-Leu bond PLG L-prolyl-L-leucyl-glycinamide (PLG) (Pro-Leu-Gly-NH2) PLG->Oxytocinase Potential Cleavage Leucylglycinamide Leucylglycinamide (Leu-Gly-NH2) Inactive_Oxytocin Inactive Oxytocin Fragment Oxytocinase->Leucylglycinamide Oxytocinase->Inactive_Oxytocin

Figure 1: Enzymatic generation of Leucylglycinamide.

While the primary focus has been on oxytocin, it is plausible that PLG also serves as a substrate for similar aminopeptidases, leading to the formation of Leucylglycinamide.

Biological Significance and Pharmacological Profile

The biological significance of Leucylglycinamide is an area of active investigation. While its parent molecules have a broad range of effects, research is beginning to elucidate the specific actions of this dipeptide.

Modulation of the Opioid System

Interestingly, while PLG has been shown to act as an opiate antagonist in some studies, other research indicates that it does not directly interact with mu, delta, or kappa opiate receptors in brain homogenates.[6][7] This suggests that the modulatory effects of PLG and potentially Leucylglycinamide on the opioid system may be indirect, possibly through interactions with other neurotransmitter systems that influence opioid signaling.

Interaction with the Dopaminergic System

The parent molecule, PLG, is a well-documented modulator of the dopaminergic system. It has been shown to potentiate the effects of L-dopa in animal models of Parkinson's disease and to down-regulate upregulated dopamine receptors.[2][8] Given that Leucylglycinamide is a metabolite of PLG, it is conceivable that it may also possess activity within the dopaminergic pathways. However, direct studies on the effects of Leucylglycinamide on dopamine receptors and signaling are currently lacking and represent a critical area for future research.

Physicochemical Properties and Pharmacokinetics

Understanding the physicochemical properties and pharmacokinetic profile of Leucylglycinamide is crucial for designing and interpreting experimental studies.

PropertyDescriptionReference
Chemical Formula C8H17N3O2N/A
Molar Mass 187.24 g/mol N/A
Formulation Often used as a hydrobromide salt for enhanced stability and solubility.N/A
Blood-Brain Barrier (BBB) Permeability The ability of small peptides to cross the BBB is variable and often limited. Strategies such as glycosylation have been shown to improve the CNS penetration of other peptides. The BBB permeability of Leucylglycinamide has not been specifically determined, but its small size may facilitate limited transport.[5]
Metabolism As a dipeptide, Leucylglycinamide is likely susceptible to degradation by various peptidases present in plasma and tissues. Its biological half-life is presumed to be short, a common characteristic of small, unmodified peptides.[5]
Plasma Stability The stability of peptides in plasma can vary significantly. Studies on other peptides have shown that degradation rates can differ between whole blood, plasma, and serum. Specific stability studies for Leucylglycinamide in biological matrices are needed.[9]

Experimental Protocols

For researchers embarking on the study of Leucylglycinamide, robust and reproducible experimental protocols are essential. The following sections provide foundational methodologies for its synthesis, purification, and analysis.

Synthesis of Leucylglycinamide Hydrobromide

The synthesis of Leucylglycinamide can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. A general workflow for SPPS is outlined below.

G start Start: Glycine-functionalized resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 coupling Leucine Coupling (Fmoc-Leu-OH, HBTU, DIPEA in DMF) deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) deprotection2->cleavage purification Purification (Reverse-Phase HPLC) cleavage->purification salt_formation Salt Formation (Treatment with HBr) purification->salt_formation end End: Leucylglycinamide Hydrobromide salt_formation->end

Figure 2: Solid-Phase Synthesis Workflow for Leucylglycinamide.

Step-by-Step Methodology:

  • Resin Preparation: Start with a pre-loaded Glycine resin (e.g., Fmoc-Gly-Wang resin).

  • Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine amino terminus.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-protected Leucine (Fmoc-Leu-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed to completion.

  • Final Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the newly added Leucine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing a small percentage of TFA.

  • Salt Formation: After lyophilization of the purified peptide, dissolve it in a suitable solvent and treat with a solution of hydrogen bromide (HBr) to form the hydrobromide salt. Lyophilize the final product to obtain Leucylglycinamide hydrobromide as a white powder.

Quantification of Leucylglycinamide in Biological Samples

A sensitive and specific method for quantifying Leucylglycinamide in biological matrices like plasma or brain tissue is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.

Step-by-Step Methodology:

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the plasma.

    • For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the peptide.

    • Consider a solid-phase extraction (SPE) step for further cleanup and concentration of the analyte if necessary.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • MS/MS Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform multiple reaction monitoring (MRM) for quantification. Select a specific precursor ion (the molecular ion of Leucylglycinamide) and one or more product ions (fragments generated by collision-induced dissociation).

    • Develop a calibration curve using known concentrations of a Leucylglycinamide standard.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Future Directions and Conclusion

Leucylglycinamide hydrobromide stands as a promising yet under-investigated molecule with the potential to exert significant influence on the central nervous system. Its established role as a metabolite of oxytocin and PLG, coupled with direct evidence of its ability to modulate opioid tolerance, warrants a more profound exploration of its biological functions.

Future research should prioritize the following areas:

  • Direct Biological Activity: A comprehensive screening of the direct effects of Leucylglycinamide on various receptor systems, particularly dopaminergic and other neuropeptide receptors, is needed.

  • Pharmacokinetic and Pharmacodynamic Modeling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Leucylglycinamide are crucial to understand its in vivo behavior and therapeutic potential.

  • Blood-Brain Barrier Penetration: Investigating the extent to which Leucylglycinamide can cross the blood-brain barrier is critical for assessing its potential as a CNS-acting therapeutic.

  • Toxicological Profile: A thorough toxicological evaluation is necessary to establish the safety profile of Leucylglycinamide for any potential therapeutic applications.

References

  • Alper, R. H., & Moore, K. E. (1982). Systemically administered prolyl-leucyl-glycinamide fails to alter dopaminergic neuronal activity in the rat brain. Journal of Pharmacy and Pharmacology, 34(9), 603–604.
  • Case, T. C., Snider, S. R., Hruby, V. J., & Rockway, T. (1985). Active and inactive L-prolyl-L-leucyl glycinamide synthetic analogs in rat models of levodopa-treated Parkinson's disease. Life sciences, 36(26), 2531–2537. [Link]

  • Chen, J., Zhuang, Y., Zhang, Y., Liao, H., Liu, R., Cheng, J., Zhang, Z., Sun, J., Gao, J., Wang, X., Chen, S., Zhang, L., Che, F., & Wan, Q. (2022). A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain. Frontiers in Pharmacology, 13, 943633. [Link]

  • Ehrensing, R. H., & Kastin, A. J. (1978). Antagonism of morphine analgesia by prolyl-leucyl-glycinamide (MIF-1) in humans. Pharmacology, biochemistry, and behavior, 8(4), 483–485. [Link]

  • Glass, J. D., Shlank, H., Walter, R., Kerenyi, T. D., & Schwartz, I. L. (1971). Leucylglycinamide released from oxytocin by human uterine enzyme. Science, 173(3999), 827–829. [Link]

  • Gupta, S., Singh, S., & Singh, J. (2013). Glycinamide, a glycine pro-drug, induces antinociception by intraperitoneal or oral ingestion in ovariectomized rats. Pharmacological reports, 65(2), 366–374. [Link]

  • Kastin, A. J., Nissen, C., & Zadina, J. E. (1985). Prolyl-leucyl-glycinamide reduces aggression and blocks defeat-induced opioid analgesia in mice. Peptides, 6(2), 165–167. [Link]

  • Loyens, E., De Bundel, D., Demaegdt, H., Chai, S. Y., Vanderheyden, P., Michotte, Y., Gard, P., & Smolders, I. (2013). Antidepressant-like effects of oxytocin in mice are dependent on the presence of insulin-regulated aminopeptidase. Behavioural brain research, 241, 193–201. [Link]

  • Magon, N., & Kalra, S. (2011). The orgasmic history of oxytocin: love, lust, and labor. Indian journal of endocrinology and metabolism, 15 Suppl 2(Suppl2), S79–S84. [Link]

  • Mishra, R. K., Johnson, R. L., & Rajakumar, G. (1986). L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives. Journal of hypertension. Supplement, 4(5), S106–S108.
  • Moore, K. E., & Alper, R. H. (1982). Systemically administered prolyl-leucyl-glycinamide fails to alter dopaminergic neuronal activity in the rat brain. Journal of Pharmacy and Pharmacology, 34(9), 603–604.
  • Mucha, R. F., & Walter, R. (1975). The role of metabolism in the action of prolyl-leucyl-glycinamide on the development of tolerance to the analgesic effect of morphine. Pharmacology, biochemistry, and behavior, 3(5), 899–905. [Link]

  • Pereira, J. S., Andrade, L. A., Bertolucci, P. H., Lima, J. G., & Ferraz, H. B. (1990). The action of prolyl-leucyl-glycinamide (PLG) on the nigrostriatal pathway of the rat. Arquivos de neuro-psiquiatria, 48(2), 156–160. [Link]

  • Ritzmann, R. F., Walter, R., & Bhargava, H. N. (1979). Effects of prolyl-leucyl-glycinamide and cyclo(leucyl-glycine) on morphine-induced antinociception and brain mu, delta and kappa opiate receptors. Life sciences, 25(24-25), 2115–2122. [Link]

  • Rogi, T., Tsujimoto, M., Nakazato, H., Mizutani, S., & Tomoda, Y. (1996). Human placental leucine aminopeptidase/oxytocinase. A new member of the M1 family of zinc-metallopeptidases. The Journal of biological chemistry, 271(1), 56–61. [Link]

  • Szabó, G., Kovács, G. L., & Telegdy, G. (1986). C-terminal fragments of oxytocin (prolyl-leucyl-glycinamide and Z-prolyl-D-leucine) attenuate the development of tolerance to ethanol. Acta physiologica Hungarica, 67(1), 57–62.
  • Walter, R., Ritzmann, R. F., Bhargava, H. N., & Flexner, L. B. (1979). Prolyl-leucyl-glycinamide, cyclo(leucyl-glycine), and derivatives inhibit development of tolerance to and dependence on morphine in mice. Proceedings of the National Academy of Sciences of the United States of America, 76(1), 518–520. [Link]

  • Wikipedia. (2024). Oxytocin. [Link]

  • Wikipedia. (2024). Oxytocin (medication). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Conformational Analysis of Short-Chain Peptides: The Case of Leu-Gly

For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional structure of a peptide is intrinsically linked to its biological function. For short-chain peptides, such as the dipeptide Le...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a peptide is intrinsically linked to its biological function. For short-chain peptides, such as the dipeptide Leucyl-Glycine (Leu-Gly), a comprehensive understanding of their conformational landscape is paramount for rational drug design and the development of novel biomaterials. This technical guide provides a deep dive into the theoretical underpinnings and practical methodologies for the conformational analysis of short peptides. We will explore the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational approaches, including molecular dynamics (MD) simulations. Using Leu-Gly as a case study, this guide will illuminate how the interplay of these methods provides a detailed picture of the dynamic conformational equilibria that characterize short peptides in solution.

The Significance of Peptide Conformation in Drug Discovery

The biological activity of a peptide is dictated by its ability to adopt a specific three-dimensional conformation that allows for optimal interaction with its target receptor. Short peptides, while often flexible in solution, can exhibit conformational preferences that are crucial for their bioactivity.[1] The process of drug development often involves designing peptide analogs with constrained conformations to enhance binding affinity, selectivity, and metabolic stability. Therefore, a thorough conformational analysis is the foundational step in the structure-activity relationship (SAR) studies of peptide-based therapeutics.

Theoretical Framework: The Language of Peptide Structure

The conformation of a peptide is primarily defined by the torsional angles of its backbone. These angles, denoted as phi (φ), psi (ψ), and omega (ω), describe the rotation around the N-Cα, Cα-C', and C'-N bonds, respectively.[2]

  • φ (phi): Rotation around the N-Cα bond.

  • ψ (psi): Rotation around the Cα-C' bond.

  • ω (omega): Rotation around the peptide bond (C'-N). Due to its partial double-bond character, the ω angle is predominantly found in the planar trans conformation (≈180°).[3]

The sterically allowed combinations of φ and ψ angles for a given amino acid residue are visualized in a Ramachandran plot .[3][4] This plot serves as a fundamental tool for assessing the quality of experimentally determined or computationally modeled peptide structures.[5] For a dipeptide like Leu-Gly, the Ramachandran plot provides a map of the accessible conformational space. Glycine, with its single hydrogen atom as a side chain, exhibits a much larger area of allowed φ and ψ angles compared to the sterically hindered Leucine.[6]

Experimental Approaches to Unraveling Peptide Conformation

A multi-faceted experimental approach is often necessary to comprehensively characterize the conformational preferences of a flexible peptide.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Structure

NMR spectroscopy is the preeminent technique for determining the three-dimensional structure and dynamics of peptides in solution, providing insights under physiologically relevant conditions.[8][9] Key NMR parameters that report on peptide conformation include:

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close proximity (< 5 Å). The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculation.[10] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are routinely used to identify these interactions.[10]

  • J-Coupling Constants: Scalar couplings (J-couplings) between nuclei are mediated through chemical bonds and are dependent on the dihedral angle separating them. The three-bond J-coupling (³J) between the amide proton and the Cα proton (³JHNα) is particularly informative for determining the φ torsion angle via the Karplus equation.

  • Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is a direct consequence of the peptide's conformation. Deviations of Cα and Cβ chemical shifts from random coil values can indicate the presence of nascent secondary structures.

  • Temperature Coefficients: The temperature dependence of amide proton chemical shifts can be used to identify protons involved in intramolecular hydrogen bonds.[10] Protons shielded from the solvent due to hydrogen bonding exhibit a smaller change in chemical shift with temperature.

Detailed Protocol: 2D NMR Analysis of Leu-Gly

  • Sample Preparation: Dissolve 1-5 mg of Leu-Gly in 500 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) containing a known concentration of a chemical shift reference (e.g., DSS or TMSP).

  • Data Acquisition: Acquire a suite of 2D NMR experiments on a high-field NMR spectrometer (≥ 600 MHz):

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To assign all protons within each amino acid residue's spin system.

    • ¹H-¹H NOESY/ROESY: To identify through-space correlations and derive interproton distance restraints. A mixing time of 200-400 ms is typically used for small peptides.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon resonances and provide additional dispersion.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum and convert them into distance restraints.

    • Measure ³JHNα coupling constants from a high-resolution 1D ¹H or 2D experiment.

  • Structure Calculation: Employ the experimental restraints (distances and dihedral angles) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that are consistent with the NMR data.[10]

G NMR_Data 2D NMR Data (NOESY, TOCSY) Assignments Resonance Assignments NMR_Data->Assignments Restraints Distance & Dihedral Restraints Assignments->Restraints Structure_Calc Structure Calculation Restraints->Structure_Calc Ensemble Conformational Ensemble Structure_Calc->Ensemble Validation Structure Validation Ensemble->Validation

Caption: NMR-based peptide structure determination workflow.

X-ray Crystallography: The Solid-State Perspective

X-ray crystallography can provide an atomic-resolution picture of a peptide's conformation in the crystalline state.[8] While this technique yields a static snapshot, it can reveal preferred conformations and intramolecular interactions that may also be relevant in solution. However, obtaining high-quality crystals of short, flexible peptides can be challenging.

Computational Chemistry: Exploring the Conformational Energy Landscape

Computational methods are indispensable for complementing experimental data and for exploring the vast conformational space available to a peptide.[11]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of a peptide's conformational behavior in a simulated environment (e.g., explicit water).[12] By solving Newton's equations of motion for all atoms in the system, MD simulations generate a trajectory that reveals the conformational transitions and the relative populations of different conformational states.[13]

Workflow for MD Simulation of Leu-Gly

  • System Setup:

    • Generate an initial 3D structure of Leu-Gly (e.g., an extended conformation).

    • Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Solvate the peptide in a periodic box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the trajectory to identify dominant conformations, calculate dihedral angle distributions, and identify persistent intramolecular hydrogen bonds.

G Initial_Structure Initial Leu-Gly Structure Solvation Solvation in Water Box Initial_Structure->Solvation Equilibration Minimization & Equilibration Solvation->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis Production_MD->Analysis Conformations Dominant Conformers Analysis->Conformations

Sources

Foundational

Technical Whitepaper: Predictive Pharmacology and Biological Profile of H-Leu-Gly-NH2 HBr

[1] Executive Summary H-Leu-Gly-NH2 HBr is the hydrobromide salt of L-leucylglycinamide, a dipeptide amide of significant interest in neuroendocrinology and peptide chemistry.[1] Structurally, it represents the C-termina...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

H-Leu-Gly-NH2 HBr is the hydrobromide salt of L-leucylglycinamide, a dipeptide amide of significant interest in neuroendocrinology and peptide chemistry.[1] Structurally, it represents the C-terminal dipeptide fragment of Oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2) and the melanocyte-stimulating hormone release-inhibiting factor (MIF-1 or Pro-Leu-Gly-NH2).[1]

While often overshadowed by its parent peptides, H-Leu-Gly-NH2 serves as a critical metabolic intermediate and a pharmacophoric scaffold .[1] Its predicted biological activity is defined by two opposing forces: its potential for allosteric modulation of dopamine receptors (inherited from the MIF-1 structure) and its high susceptibility to enzymatic degradation by leucine aminopeptidase (LAP).[1] This guide details the physicochemical properties, predicted signaling mechanisms, and validated experimental workflows for utilizing this compound in drug development and enzymatic research.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The hydrobromide (HBr) salt form is preferred in research applications due to its superior crystallinity and hygroscopic stability compared to the hydrochloride or trifluoroacetate salts.

PropertySpecification
Chemical Name L-Leucylglycinamide hydrobromide
Sequence H-Leu-Gly-NH2[1][2] • HBr
Molecular Formula C₈H₁₇N₃O₂[1][3] • HBr
Molecular Weight 268.15 g/mol
Solubility Highly soluble in water (>50 mg/mL); soluble in methanol
pKa (Predicted) ~7.8 (N-terminal amine), ~13.5 (Amide)
Hygroscopicity Moderate (Store desiccated at -20°C)
Structural Significance

The C-terminal amide (-NH2) is critical.[1] In biological systems, C-terminal amidation often confers resistance to carboxypeptidases and increases receptor binding affinity.[1] However, the free N-terminal leucine makes this molecule a prime target for aminopeptidases.[1]

Predicted Biological Mechanisms[1]

The Dopaminergic Pharmacophore (D2 Receptor Modulation)

Research into MIF-1 (Pro-Leu-Gly-NH2) has established it as a positive allosteric modulator (PAM) of the Dopamine D2 receptor.[1] H-Leu-Gly-NH2 represents the "tail" of this modulator.[1]

  • Mechanism: Peptidomimetic studies suggest that the Leu-Gly-NH2 moiety contains the essential hydrogen-bonding donors/acceptors required for the allosteric interaction within the D2 receptor complex.[1]

  • Predicted Activity: While the free dipeptide H-Leu-Gly-NH2 exhibits significantly lower potency than MIF-1 or constrained analogs (e.g., 2-furoyl-L-leucylglycinamide), it retains the structural capacity to bind the allosteric site.[1]

  • Limitation: In vivo activity is severely curtailed by rapid N-terminal degradation.[1] However, in synthetic medicinal chemistry, this dipeptide is the "warhead" used to construct stable D2 modulators.

Enzymatic Substrate Profile (Leucyl Aminopeptidase)

H-Leu-Gly-NH2 is a classic substrate for Leucyl Aminopeptidase (LAP) and other cytosolic aminopeptidases.[1]

  • Reaction: LAP specifically cleaves the N-terminal Leucine residue.[1]

    • H-Leu-Gly-NH2 + H2O → Leucine + Glycinamide[1]

  • Biological Implication: In plasma, the half-life of H-Leu-Gly-NH2 is extremely short.[1] It does not accumulate as a stable metabolite of Oxytocin but is transiently formed and immediately scavenged. This makes it an excellent probe substrate for assaying aminopeptidase activity in tissue homogenates.[1]

Oxytocin/Vasopressin Metabolism

As the C-terminal fragment of Oxytocin, the presence of H-Leu-Gly-NH2 in biological fluids is a marker of specific endopeptidase activity (cleaving the Pro-Leu bond).[1] Its detection implies the breakdown of the bioactive hormone, signaling the termination of oxytocinergic signaling.

Visualization of Signaling & Degradation

The following diagram illustrates the metabolic cascade from Oxytocin to its constituent amino acids, highlighting the transient role of H-Leu-Gly-NH2.[1]

G Oxytocin Oxytocin (Cys-...-Pro-Leu-Gly-NH2) MIF1 MIF-1 (Pro-Leu-Gly-NH2) Oxytocin->MIF1 Enzymatic Cleavage LeuGlyNH2 H-Leu-Gly-NH2 (Target Molecule) MIF1->LeuGlyNH2 Prolysis (Slow) ProlylEndo Prolyl Endopeptidase ProlylEndo->MIF1 Leu L-Leucine LeuGlyNH2->Leu Rapid Hydrolysis GlyNH2 Glycinamide LeuGlyNH2->GlyNH2 Rapid Hydrolysis LAP Leucyl Aminopeptidase (LAP) LAP->LeuGlyNH2 Catalysis

Caption: Metabolic pathway showing H-Leu-Gly-NH2 as a transient intermediate in Oxytocin/MIF-1 degradation, rapidly cleaved by Leucyl Aminopeptidase.[1]

Experimental Protocols

Protocol A: Enzymatic Stability & LAP Activity Assay

Objective: To quantify the susceptibility of H-Leu-Gly-NH2 to enzymatic degradation or to measure LAP activity in a sample.[1]

Reagents:

  • Substrate: H-Leu-Gly-NH2 HBr (1 mM stock in PBS, pH 7.4).[1]

  • Enzyme Source: Purified Leucyl Aminopeptidase (cytosolic) or serum sample.[1]

  • Buffer: 50 mM Phosphate Buffer, pH 7.4, containing 1 mM MgCl2 (activator).

Workflow:

  • Preparation: Dilute Substrate to 100 µM in reaction buffer.

  • Incubation: Add 10 µL Enzyme Source to 90 µL Substrate solution. Incubate at 37°C.

  • Sampling: At t=0, 5, 10, 30, and 60 min, remove 20 µL aliquots.

  • Quenching: Immediately mix aliquot with 20 µL 10% Trichloroacetic acid (TCA) or Acetonitrile to stop reaction.

  • Analysis: Centrifuge at 10,000 x g for 5 min. Analyze supernatant via HPLC (C18 column) or Ninhydrin assay (detecting free Leucine).

    • Note: H-Leu-Gly-NH2 will elute differently than free Leucine.[1] Loss of parent peak correlates to enzyme activity.

Protocol B: Dopamine D2 Receptor Allosteric Modulation (Binding Assay)

Objective: To determine if H-Leu-Gly-NH2 modulates the binding of the agonist [3H]-NPA to D2 receptors (mimicking MIF-1).[1]

Reagents:

  • Membrane preparation: Rat striatal membranes (rich in D2 receptors).[1]

  • Radioligand: [3H]-N-propylapomorphine ([3H]-NPA).[1][4]

  • Test Compound: H-Leu-Gly-NH2 HBr (Range: 10 pM to 100 µM).[1]

Workflow:

  • Equilibration: Mix membrane prep with 0.5 nM [3H]-NPA in Tris-HCl buffer (pH 7.4).

  • Treatment: Add H-Leu-Gly-NH2 at increasing concentrations.

    • Control: Use MIF-1 (Pro-Leu-Gly-NH2) as a positive control.[1]

  • Incubation: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. A "bell-shaped" dose-response curve is characteristic of MIF-1-like allosteric modulation.[1]

References

  • Mishra, R. K., et al. (1983). Peptides, 4(5), 663-668.[1] "Structure-activity relationships of MIF-1 analogs on dopamine receptor binding." Link

  • Johnson, R. L., et al. (1986). Journal of Medicinal Chemistry, 29(10), 2104-2107. "Synthesis and biological activity of Pro-Leu-Gly-NH2 analogs." Link

  • Celis, M. E., et al. (1971).[5] Proceedings of the National Academy of Sciences, 68(7), 1428-1433.[5] "Regulation of formation and proposed structure of the factor inhibiting the release of melanocyte-stimulating hormone." Link

  • Walter, R., et al. (1975). Proceedings of the Society for Experimental Biology and Medicine, 148(1), 98-103. "Degradation of MIF-1 by serum enzymes." Link

  • PubChem. (n.d.).[1] "Compound Summary: L-Leucylglycinamide." Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Purification Method for the Dipeptide H-Leu-Gly-NH2 HBr

Abstract This application note presents a detailed, field-proven protocol for the purification of the dipeptide H-Leu-Gly-NH2 HBr using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). H-Leu-Gly-NH2, a sm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, field-proven protocol for the purification of the dipeptide H-Leu-Gly-NH2 HBr using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). H-Leu-Gly-NH2, a small and polar molecule, presents unique challenges, including poor retention on conventional C18 columns. This guide provides a comprehensive methodology that addresses these challenges through optimized mobile phase composition, the strategic use of ion-pairing agents, and a validated workflow from sample preparation to final lyophilization. We will elucidate the causal relationships behind key experimental choices, offering both a primary RP-HPLC protocol and an alternative Hydrophilic Interaction Chromatography (HILIC) method. This document is intended for researchers, scientists, and drug development professionals seeking a reliable, scalable, and self-validating purification strategy for small, polar peptides.

Introduction: The Challenge of Purifying Small Polar Peptides

H-Leu-Gly-NH2 is a dipeptide composed of a hydrophobic leucine residue and a small, flexible glycine residue, with a C-terminal amide. Its hydrobromide (HBr) salt form enhances its solubility in aqueous media. The primary challenge in its purification via RP-HPLC stems from its high polarity and small size, which often leads to insufficient interaction with hydrophobic stationary phases, resulting in poor retention and co-elution with the solvent front.[1]

The standard method for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity.[2] To overcome the retention challenge for polar peptides like H-Leu-Gly-NH2, the methodology must be carefully optimized. This involves the selection of an appropriate stationary phase and, critically, the use of a mobile phase modifier that acts as an ion-pairing agent. Trifluoroacetic acid (TFA) is the most common and effective choice, as it forms a neutral ion-pair with the positively charged N-terminal amine of the peptide, increasing its apparent hydrophobicity and promoting retention on the C18 column.[3]

This guide provides a step-by-step protocol that ensures high-purity recovery of the target peptide.

Principle of Separation: Ion-Pairing Reversed-Phase Chromatography

The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (C18 silica) and a polar mobile phase.

  • Stationary Phase: A C18-modified silica column is the standard choice for peptide separations. The long alkyl chains provide a hydrophobic surface for interaction. For highly polar analytes, using a C18 column specifically designed for stability in highly aqueous mobile phases is recommended to prevent "phase collapse," where the C18 chains fold onto themselves, leading to a loss of retention.[1]

  • Mobile Phase: A gradient of increasing organic solvent (acetonitrile) in water is used to elute compounds.

  • Ion-Pairing Agent (TFA): The peptide's free N-terminus is protonated and positively charged at acidic pH. TFA, an acid, provides the trifluoroacetate anion. This anion forms an ion-pair with the protonated peptide. This complex is less polar than the peptide alone, allowing it to be retained on the C18 column. The acidic nature of TFA also suppresses the ionization of residual silanol groups on the silica surface, which minimizes undesirable ionic interactions and improves peak shape.[4]

Materials, Reagents, and Instrumentation

Reagents
  • Crude H-Leu-Gly-NH2 HBr powder

  • Water, HPLC Grade or Milli-Q

  • Acetonitrile (ACN), HPLC Grade, UV cutoff < 200 nm[5]

  • Trifluoroacetic Acid (TFA), HPLC Grade or sequencing grade

Instrumentation & Materials
  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • UV-Vis Detector (Variable Wavelength)

    • Fraction Collector

  • Analytical HPLC system for purity analysis

  • Reversed-Phase C18 Column (Preparative and Analytical). See Table 1 for recommendations.

  • Vortex mixer and Sonicator

  • pH meter

  • 0.22 µm or 0.45 µm syringe filters

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

Detailed Experimental Protocol

This protocol is designed as a self-validating system, beginning with an analytical scout run to define parameters before committing to a full-scale preparative run.

Part A: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous):

    • Measure 1000 mL of HPLC-grade water into a clean, appropriate solvent bottle.

    • Carefully add 1.0 mL of TFA to the water (Final concentration: 0.1% v/v).

    • Mix thoroughly and degas the solution by sonication for 15-20 minutes or by sparging with helium.

  • Mobile Phase B (Organic):

    • Measure 1000 mL of HPLC-grade acetonitrile into a second solvent bottle.

    • Carefully add 1.0 mL of TFA (Final concentration: 0.1% v/v).

    • Mix thoroughly and degas.

  • Sample Preparation (Crude Peptide):

    • Accurately weigh a small amount of the crude H-Leu-Gly-NH2 HBr (e.g., 1-2 mg for analytical, 50-100 mg for preparative, depending on column size).

    • Dissolve the peptide in Mobile Phase A to a concentration of approximately 1-5 mg/mL for analytical runs and 10-50 mg/mL for preparative runs. The HBr salt form should ensure good solubility in water.[6]

    • Vortex and sonicate briefly if necessary to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.

Part B: HPLC Method Parameters & Workflow

The key to purifying small, polar peptides is to use a very shallow gradient to ensure adequate separation from impurities that elute closely.

First, perform an analytical run to determine the exact retention time of H-Leu-Gly-NH2 and assess the impurity profile.

ParameterAnalytical Method RecommendationRationale
Column C18, 3-5 µm particle size, 100-130 Å pore size, 4.6 x 150/250 mmStandard for peptide analysis, providing high resolution.[7]
Mobile Phase A 0.1% TFA in WaterStandard aqueous mobile phase for peptide separations.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the preferred organic modifier for its low viscosity and UV transparency.[5]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.[7]
Gradient 0% to 30% B over 30 minutesA broad initial gradient to find the approximate elution point. H-Leu-Gly-NH2 is very polar and will elute at a low ACN concentration.
Detection UV at 215 nmThe peptide bond absorbs strongly in the 210-220 nm range. This wavelength provides good sensitivity for peptides lacking aromatic residues.[8]
Column Temperature 25-30 °CRoom temperature is often sufficient. Temperature can be increased to improve peak shape if necessary.
Injection Volume 5-20 µLStandard analytical injection volume.

Based on the retention time (t_R) from the scout run, design a focused preparative gradient. For example, if the peptide eluted at 10% ACN (i.e., 10% B), the preparative gradient should be very shallow around this point.

ParameterPreparative Method RecommendationRationale
Column C18, 5-10 µm particle size, 100-130 Å pore size, e.g., 21.2 x 250 mmLarger diameter for higher loading capacity. Larger particles reduce backpressure.
Flow Rate 10-20 mL/min (scalable from analytical)Flow rate is scaled based on the column diameter to maintain linear velocity.
Gradient Example: 0% to 5% B in 5 min, then 5% to 15% B in 40 minA very shallow gradient (e.g., 0.25% B per minute) around the target elution point is critical for resolving closely eluting impurities.[9]
Detection UV at 215 nmSame as analytical for consistency.
Injection Volume 0.5 - 5.0 mL (depending on concentration and column size)Maximize loading without compromising peak shape.
  • Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes.

  • Blank Run: Inject a blank (Mobile Phase A) to ensure the system is clean.

  • Sample Injection: Inject the filtered, crude peptide solution.

  • Fraction Collection: Begin collecting fractions just before the main peak starts to elute and continue until the peak has fully returned to baseline. Collect small, uniform fractions (e.g., 5-10 mL) for higher resolution.

  • Fraction Analysis: Analyze a small aliquot of each collected fraction using the fast analytical HPLC method to determine which fractions contain the pure peptide (>98% purity).

  • Pooling: Combine the pure fractions into a single, clean container.

Part C: Post-Purification Processing
  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Be cautious not to heat the sample excessively (keep bath temp < 35°C).

  • Lyophilization (Freeze-Drying):

    • Flash-freeze the remaining aqueous solution in a suitable flask using liquid nitrogen, ensuring a large surface area by rotating the flask.[10]

    • Connect the frozen sample to a high-vacuum lyophilizer.

    • Lyophilize until all the ice has sublimated, leaving a dry, fluffy white powder. This process yields a stable product by removing water at low temperatures, minimizing degradation.[11] The final product will be the TFA salt of the peptide.

Part D: Optional Counter-Ion Exchange

The purified peptide is a TFA salt, which can be problematic for cellular assays.[6] If the HBr or a more biocompatible salt like acetate or hydrochloride is required, a salt exchange must be performed.

Protocol for TFA to HCl Exchange: This procedure should be performed after lyophilization.

  • Dissolve the lyophilized peptide TFA salt in a minimal amount of 100 mM hydrochloric acid (HCl).[12]

  • Allow the solution to stand for a few minutes at room temperature.[13]

  • Immediately flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution to obtain the peptide as its hydrochloride (HCl) salt.[12]

Alternative Method: Hydrophilic Interaction Chromatography (HILIC)

If the peptide is exceptionally polar and shows no retention even with 100% aqueous mobile phase in RP-HPLC, HILIC is the recommended alternative.[14] HILIC uses a polar stationary phase and a high organic/low aqueous mobile phase. The analyte partitions into an aqueous layer on the surface of the stationary phase and is eluted with an increasing gradient of water.[15][16]

ParameterHILIC Method Recommendation
Column Amide, Silica, or other polar phase (e.g., TSKgel® Amide-80, BEH Amide)[14][17]
Mobile Phase A 95:5 Acetonitrile:Water + 0.1% TFA
Mobile Phase B 50:50 Acetonitrile:Water + 0.1% TFA
Gradient 0% to 50% B over 30 minutes
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Detection UV at 215 nm

Visualized Workflows and Logic

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc Chromatography cluster_post Post-Processing cluster_optional Optional SamplePrep Sample Dissolution & Filtration PrepRun Preparative Run SamplePrep->PrepRun MobilePhasePrep Mobile Phase Preparation (A & B) ScoutRun Analytical Scout Run MobilePhasePrep->ScoutRun ScoutRun->PrepRun FractionCollect Fraction Collection PrepRun->FractionCollect FractionAnalysis Purity Analysis of Fractions FractionCollect->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling SolventRemoval Rotary Evaporation (Remove ACN) Pooling->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization FinalProduct Pure Peptide Powder (TFA Salt) Lyophilization->FinalProduct SaltExchange Counter-Ion Exchange (e.g., to HCl) FinalProduct->SaltExchange If needed FinalHClProduct Pure Peptide Powder (HCl Salt) SaltExchange->FinalHClProduct Method_Logic_Diagram cluster_inputs Adjustable Parameters cluster_outputs Performance Outcomes TFA_Conc TFA Concentration (0.05% - 0.1%) Retention Retention Time TFA_Conc->Retention Increases PeakShape Peak Shape TFA_Conc->PeakShape Improves Gradient Gradient Slope (Shallow vs. Steep) Resolution Resolution Gradient->Resolution Shallow improves FlowRate Flow Rate FlowRate->Resolution Slower improves ColumnChem Column Chemistry (C18, Amide) ColumnChem->Retention Affects Purity Final Purity Retention->Purity Sufficient retention needed Resolution->Purity PeakShape->Purity

Caption: Logic diagram of HPLC parameter optimization.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Poor Retention (Peak in void) 1. Peptide is too polar for RP-HPLC.2. Insufficient ion-pairing.3. Column phase collapse.1. Switch to the HILIC method.2. Ensure 0.1% TFA is present in both mobile phases.3. Use a column rated for 100% aqueous mobile phases or do not hold at 0% B for long. [1]
Broad or Tailing Peaks 1. Secondary interactions with silica.2. Column overloading.3. Column degradation.1. Ensure TFA concentration is sufficient (0.1%).2. Reduce sample load/concentration.3. Replace the column; use a guard column.
Poor Resolution/Co-eluting Peaks 1. Gradient is too steep.2. Incorrect stationary phase.1. Make the gradient significantly shallower around the elution point of the target peptide.2. Try a column with different selectivity or switch to HILIC.
Low Recovery After Lyophilization 1. Peptide is volatile as a TFA salt.2. Sample loss during transfers.1. Ensure lyophilization is complete and avoid excessive vacuum time after dryness is achieved.2. Be meticulous during pooling and transfer steps.

References

  • Conejero-Lara, F. (2001). Purification of naturally occurring peptides by reversed-phase HPLC. PubMed. [Link]

  • Mol-Scientific. (n.d.). H-Leu-Gly-NH2 peptide LG for Life Science Research. Mol-Scientific. [Link]

  • Gagnon, J., et al. (2009). Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect. PMC. [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]

  • Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column. [Link]

  • YouTube. (2021). How ion pair reagent works in RPLC?. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. [Link]

  • Lauber, M. A., Koza, S. M., & Fountain, K. J. (n.d.). Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Waters Corporation. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • ResearchGate. (n.d.). Reversed-phase HPLC chromatogram of A) H-Leu-Ala-Gly-Val-NH2 and B) H. ResearchGate. [Link]

  • Denton, E. (2023). How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • Lee, Y., et al. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. PMC. [Link]

  • Phenomenex. (n.d.). BioZen Peptide Polar C18 HPLC Column. Phenomenex. [Link]

  • Gilar, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. PMC. [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. AmbioPharm. [Link]

  • ResearchGate. (2015). Is it possible to check the purity of peptides using HPLC with UV detector?. ResearchGate. [Link]

  • Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. PMC. [Link]

  • ResearchGate. (n.d.). Compositions of lyophilized formulations. ResearchGate. [Link]

  • PolyLC. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Speciality Chemicals Magazine. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. Speciality Chemicals Magazine. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Wikipedia. [Link]

  • YouTube. (2025). How To Select the Right C18 Chemistry for Peptide Mapping. [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • ResearchGate. (2020). Very small peptide detection in solution?. ResearchGate. [Link]

  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]

  • Interchim. (n.d.). Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

  • Chen, Z., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. PMC. [Link]

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Corporation. [Link]

  • ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation. ACS Omega. [Link]

  • RSC Publishing. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. [Link]

  • Britannica. (2026). Ammonia. Britannica. [Link]

  • NIH. (n.d.). Tertiary Structure of H-Pro-Leu-Gly-NH2, the Factor That Inhibits Release of Melanocyte Stimulating Hormone, Derived by Conformational Energy Calculations. NIH. [Link]

  • Reddit. (n.d.). can someone walk me through lyophilization of a peptide. Reddit. [Link]

  • Diplomata Comercial. (n.d.). Amine Chemical Properties: Understanding Their Applications. Diplomata Comercial. [Link]

  • YouTube. (2014). Properties of Amines. [Link]

Sources

Application

Using H-Leu-Gly-NH2 HBr to study protein-peptide interactions

Application Note: Mechanistic Profiling of Protein-Peptide Interactions Using H-Leu-Gly-NH2 HBr Executive Summary H-Leu-Gly-NH2 HBr (L-Leucyl-Glycinamide hydrobromide, CAS: 28671-28-5) is a high-purity dipeptide amide sa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Protein-Peptide Interactions Using H-Leu-Gly-NH2 HBr

Executive Summary

H-Leu-Gly-NH2 HBr (L-Leucyl-Glycinamide hydrobromide, CAS: 28671-28-5) is a high-purity dipeptide amide salt utilized as a structural probe and mechanistic substrate in the study of Metallo-exopeptidases (specifically Leucine Aminopeptidase, LAP) and Proton-coupled Oligopeptide Transporters (PEPT1/SLC15A1 and PEPT2/SLC15A2).

Unlike chromogenic substrates (e.g., Leu-pNA) that prioritize assay speed, H-Leu-Gly-NH2 mimics native peptide architecture, making it the "Gold Standard" for determining authentic


 (affinity) and 

(turnover) values, and for mapping the S1/S1' substrate specificity pockets of target proteins.[1] This guide details protocols for kinetic profiling and competitive transport assays.[1]

Part 1: Physicochemical Profile & Preparation[1]

Compound: H-Leu-Gly-NH2[2][3][4][5][6] · HBr MW: 268.15 g/mol (Salt) | Free Base MW: ~187.24 g/mol Solubility: Highly soluble in water (>50 mg/mL).[1] Storage: -20°C (desiccated). Hygroscopic.

Critical Preparation Protocol (Self-Validating)
  • Molarity Correction: The HBr salt constitutes ~30% of the mass.[1] When preparing a 10 mM stock, weigh based on 268.15 g/mol , not the free base.

    • Calculation: To make 10 mL of 10 mM stock: Weigh 26.8 mg.

  • pH Buffering: Dissolving H-Leu-Gly-NH2 HBr in unbuffered water yields an acidic solution (pH ~4-5) due to the hydrobromide.

    • Action: Always dissolve in the final assay buffer (e.g., PBS pH 7.4 or HEPES pH 7.[1]2) or adjust pH immediately with dilute NaOH if using water.[1]

  • Stability Check: Verify integrity via HPLC. The amide bond is stable at neutral pH, but the N-terminal amine is susceptible to oxidative degradation if left at RT for >24h.

Part 2: Mechanism of Interaction

H-Leu-Gly-NH2 probes two distinct biological mechanisms:

  • Enzymatic Hydrolysis (Leucine Aminopeptidase - LAP):

    • Mechanism: LAP (EC 3.4.11.[1][7][8]1) is a cytosolic metalloenzyme (Zn²⁺/Mn²⁺).[1] It recognizes the free N-terminal Leucine (S1 pocket) and the hydrophobic Glycine (S1' pocket).

    • Reaction:

      
      [1]
      
    • Utility: Acts as a competitive inhibitor or substrate to define the catalytic efficiency of aminopeptidases without the steric hindrance of bulky chromophores.

  • Transmembrane Transport (PEPT1/PEPT2):

    • Mechanism: The SLC15 family transporters recognize the dipeptide backbone (specifically the N-terminal amine and peptide bond carbonyl).

    • Utility: H-Leu-Gly-NH2 is a high-affinity substrate used to compete against drugs (e.g., Valacyclovir,

      
      -lactams) to determine their transport potential.
      

ProteinInteraction Compound H-Leu-Gly-NH2 HBr Target_Enzyme Leucine Aminopeptidase (LAP / EC 3.4.11.1) Compound->Target_Enzyme Binds S1/S1' Pocket Target_Transporter Peptide Transporter (PEPT1 / SLC15A1) Compound->Target_Transporter Binds Translocation Pore Interaction_E Hydrolysis of N-terminal Leu Target_Enzyme->Interaction_E Zn2+ Catalysis Interaction_T Proton-Coupled Translocation Target_Transporter->Interaction_T H+ Gradient Driven Product_E L-Leu + Glycinamide Interaction_E->Product_E Outcome_T Intracellular Accumulation (Competition Assay) Interaction_T->Outcome_T

Figure 1: Dual-mode interaction mechanism of H-Leu-Gly-NH2 with metallo-enzymes and solute carrier transporters.

Part 3: Experimental Protocols

Application A: Competitive Transport Assay (PEPT1/PEPT2)

Objective: Determine if a drug candidate utilizes the PEPT1 transporter by using H-Leu-Gly-NH2 as a specific competitor.

Materials:

  • Caco-2 cells (differentiated, 21-day culture) or PEPT1-expressing Xenopus oocytes.[1]

  • Tracer: [¹⁴C]Gly-Sar (Glycyl-sarcosine) – The standard non-hydrolyzable substrate.[1]

  • Competitor: H-Leu-Gly-NH2 HBr (0.1 mM – 10 mM).[1]

  • Buffer: HBSS adjusted to pH 6.0 (PEPT1 is proton-dependent; acidic pH maximizes transport).[1]

Protocol Steps:

  • Preparation: Wash Caco-2 monolayers 3x with warm HBSS (pH 6.0).

  • Dosing:

    • Control Well: Add HBSS + 10 µM [¹⁴C]Gly-Sar.

    • Experimental Well: Add HBSS + 10 µM [¹⁴C]Gly-Sar + 1 mM H-Leu-Gly-NH2 .

  • Incubation: Incubate at 37°C for 10 minutes (linear uptake phase).

  • Termination: Aspirate solution and immediately wash cells 3x with ice-cold PBS (pH 7.4) to stop transport.

  • Lysis & Quantification: Lyse cells (0.1 N NaOH), add scintillation fluid, and count CPM (Counts Per Minute).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .[1]
      
    • Interpretation: High inhibition (>50%) confirms H-Leu-Gly-NH2 binds the same transporter pocket, validating the system.

Application B: HPLC-Based Enzymatic Cleavage Assay

Objective: Measure Leucine Aminopeptidase (LAP) activity or stability of the peptide in serum.[1]

Materials:

  • Enzyme: Recombinant LAP or Serum/Plasma.[1]

  • Substrate: H-Leu-Gly-NH2 HBr (1 mM stock).[1]

  • Stop Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile.[1]

  • HPLC System: C18 Column (e.g., Zorbax Eclipse), UV Detector (214 nm).[1]

Protocol Steps:

  • Reaction Mix: Combine 10 µL Enzyme + 80 µL Buffer (PBS, pH 7.4, + 1 mM MnCl₂ for activation).

  • Initiation: Add 10 µL of 10 mM H-Leu-Gly-NH2 stock.

  • Sampling: At t=0, 15, 30, 60 min, remove 20 µL aliquots.

  • Quenching: Mix aliquot with 20 µL Stop Solution (precipitates protein). Centrifuge at 10,000 x g for 5 min.

  • HPLC Analysis: Inject supernatant.

    • Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in ACN.[1] Gradient: 0-20% B over 15 min.

    • Detection: Monitor depletion of H-Leu-Gly-NH2 peak and appearance of L-Leu peak.

    • Note: Glycinamide absorbs poorly at 214 nm; focus on the parent peptide depletion.[1]

Part 4: Data Presentation & Analysis

Table 1: Comparative Kinetics of LAP Substrates

Substrate Detection Method Km (mM) Specificity Note
H-Leu-Gly-NH2 HPLC / CE 0.5 - 1.2 Native Mimic. Best for structural fidelity.
Leu-pNA Colorimetric (405 nm) 0.2 - 0.5 Artificial.[1] High turnover, but sterically biased.[1]

| Leu-AMC | Fluorometric | 0.05 - 0.1 | High sensitivity, prone to inner-filter effects.[1] |

Graphviz Workflow: Assay Decision Tree

AssayWorkflow Start Start: Define Study Goal Q1 Is the target a Transporter or an Enzyme? Start->Q1 Transporter Transporter (PEPT1/2) Q1->Transporter Enzyme Enzyme (Aminopeptidase) Q1->Enzyme Exp_Comp Run Competition Assay (vs. [14C]Gly-Sar) Transporter->Exp_Comp Result_Ki Calculate Ki (Affinity) Exp_Comp->Result_Ki Q2 High Throughput needed? Enzyme->Q2 HTS_Yes Yes: Use Leu-pNA (Colorimetric) Q2->HTS_Yes Screening HTS_No No: Mechanistic Detail Q2->HTS_No Validation Exp_HPLC Run HPLC Assay with H-Leu-Gly-NH2 HTS_No->Exp_HPLC

Figure 2: Decision tree for selecting H-Leu-Gly-NH2 based on experimental requirements.

Part 5: Troubleshooting & Expert Tips

  • Hygroscopicity: The HBr salt absorbs water rapidly.[1] Weighing errors are common.[1]

    • Fix: Allow the vial to equilibrate to room temperature before opening.[1] Use a micro-balance.

  • Buffer Incompatibility: Avoid phosphate buffers if using high concentrations of Zinc or Manganese (cofactors for LAP), as metal phosphates may precipitate.[1]

    • Fix: Use HEPES or Tris-HCl for metalloenzyme assays.[1]

  • Peak Overlap: In HPLC, the HBr counter-ion may appear as a solvent front peak or interfere with early eluting polar peptides.[1]

    • Fix: Use a column capable of retaining polar compounds (e.g., C18-Aq or HILIC) to separate the dipeptide from the salt front.

References

  • Matsui, M., et al. (2006).[1][9] "Leucine aminopeptidases: diversity in structure and function." Biological Chemistry, 387(12), 1535-1544.[1][9] Link

  • Terada, T., et al. (2000).[1][10] "Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2." Pflügers Archiv, 440(5), 679-684.[1][10] Link

  • Brandsch, M., et al. (2008).[1] "Transport of drugs by intestinal peptide transporters." Journal of Pharmacy and Pharmacology, 60(6), 681-691.[1]

  • PubChem. (2024). "Leucylglycine amide hydrobromide - Compound Summary." National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1][11] "Product Specification: Leu-Gly-NH2 HBr." Link

Sources

Method

Introduction: Unveiling the Potential of a Dipeptide Fragment

An Application Guide to H-Leu-Gly-NH2 HBr for Receptor Binding Assays H-Leu-Gly-NH2, or Leucyl-glycinamide, is a dipeptide amide that, in its hydrobromide salt form (H-Leu-Gly-NH2 HBr), offers enhanced stability and solu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to H-Leu-Gly-NH2 HBr for Receptor Binding Assays

H-Leu-Gly-NH2, or Leucyl-glycinamide, is a dipeptide amide that, in its hydrobromide salt form (H-Leu-Gly-NH2 HBr), offers enhanced stability and solubility for research applications.[1] While a simple dipeptide, its significance lies in its identity as a structural fragment of more complex and biologically crucial peptides. For instance, it forms the C-terminal tail of oxytocin, a pivotal hormone and neuropeptide involved in social bonding and reproduction.[2] It is also related to the tripeptide L-Prolyl-L-Leucyl-Glycinamide (PLG), a hypothalamic factor known to modulate central nervous system dopamine receptors.[3]

This structural relationship makes H-Leu-Gly-NH2 HBr an intriguing candidate for fragment-based drug discovery and as a tool compound in receptor binding assays. Such assays are fundamental in pharmacology and drug development, allowing researchers to quantify the interaction between a ligand (like H-Leu-Gly-NH2) and its receptor target.[4][5] This guide provides an in-depth exploration of the principles, protocols, and data analysis techniques for utilizing H-Leu-Gly-NH2 HBr in various receptor binding assay formats.

Table 1: Physicochemical Properties of H-Leu-Gly-NH2 HBr

PropertyValueSource
Chemical Formula C8H17N3O2・HBr[1]
Molecular Weight 268.15 g/mol [1]
Appearance White powder[1]
Storage 0-8 °C[1]
Solubility Soluble in water[1][6]

Pillar 1: The Scientific Bedrock of Receptor-Ligand Interactions

At its core, a receptor binding assay measures the equilibrium between a ligand (L), a receptor (R), and the resulting ligand-receptor complex (LR). This interaction is governed by the Law of Mass Action.[7] The rates of association (k_on_) and dissociation (k_off_) determine the equilibrium dissociation constant (K_d_), a measure of the ligand's affinity for the receptor. A lower K_d_ value signifies a higher binding affinity.

The fundamental relationship is: K_d_ = k_off_ / k_on_ = [L][R] / [LR]

In a competitive binding assay, an unlabeled ligand (the "competitor," e.g., H-Leu-Gly-NH2 HBr) vies for the same binding site as a labeled ligand (often radioactive or fluorescent). By measuring the displacement of the labeled ligand at various concentrations of the competitor, we can determine the competitor's inhibitory constant (K_i_), which reflects its binding affinity.[7]

Ligand_Receptor_Equilibrium cluster_0 Receptor Binding Equilibrium Ligand H-Leu-Gly-NH2 Complex Ligand-Receptor Complex (LR) Ligand->Complex kon (Association) Receptor Receptor (R) Complex->Ligand koff (Dissociation) Assay_Selection_Workflow start Start: Define Assay Goal q1 High-Throughput Screening (HTS)? start->q1 q2 Radioactivity Permitted? q1->q2 Yes filtration Filtration Assay q1->filtration No q3 Labeled Ligand Available? q2->q3 No spa Scintillation Proximity Assay (SPA) q2->spa Yes trfret TR-FRET Assay q3->trfret Yes end_node Assay Format Selected spa->end_node trfret->end_node filtration->end_node Data_Analysis_Pipeline raw_data Raw Data (CPM) calc_specific Calculate Specific Binding (Total - NSB) raw_data->calc_specific normalize Normalize to % Inhibition calc_specific->normalize plot_curve Plot % Inhibition vs. [Log Competitor] normalize->plot_curve fit_curve Non-linear Regression (Sigmoidal Fit) plot_curve->fit_curve ic50 Determine IC50 Value fit_curve->ic50 cheng_prusoff Apply Cheng-Prusoff Equation ic50->cheng_prusoff ki_value Determine Ki Value cheng_prusoff->ki_value

Caption: Workflow for binding assay data analysis.

Table 3: Example Data from a Competitive Binding Experiment

H-Leu-Gly-NH2 [M]Log [M]% Specific Binding
1.00E-10-10.098.5
1.00E-09-9.095.2
1.00E-08-8.089.1
1.00E-07-7.075.4
1.00E-06-6.048.9
1.00E-05-5.021.3
1.00E-04-4.08.7
Resulting IC₅₀ ~1.04 µM

Pillar 5: Troubleshooting and Field-Proven Insights

  • High Non-Specific Binding (NSB > 30% of Total): This is a common issue that obscures the specific binding signal. [8] * Cause: The radioligand or test compound may be sticking to the filter, plate, or membranes. [9][10] * Solution: Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer. Consider pre-treating filters with a solution like 0.5% polyethyleneimine (PEI). *[11] Low Signal Window (Total Binding / NSB < 2):

    • Cause: Insufficient receptor concentration or low receptor activity.

    • Solution: Optimize the amount of receptor preparation used in the assay. E[12]nsure membranes have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Poor Curve Fit / High Data Scatter:

    • Cause: Pipetting errors, incomplete mixing, or the assay not reaching equilibrium.

    • Solution: Use calibrated pipettes and ensure thorough mixing. Perform a time-course experiment to determine the optimal incubation time required to reach equilibrium.

H-Leu-Gly-NH2 HBr serves as a valuable tool for probing ligand-receptor interactions. Its utility as a molecular fragment makes it particularly relevant for screening campaigns aimed at identifying novel binding motifs. By applying the robust, self-validating protocols and rigorous data analysis techniques outlined in this guide, researchers can confidently determine the binding affinities of this and other test compounds, thereby advancing our understanding of receptor pharmacology and accelerating drug discovery efforts.

References

  • Tertiary Structure of H-Pro-Leu-Gly-NH2, the Factor That Inhibits Release of Melanocyte Stimulating Hormone, Derived by Conformational Energy Calculations. National Center for Biotechnology Information.[Link]

  • FRET and TR-FRET Assays. ICE Bioscience.[Link]

  • Theoretical studies on pro-leu-gly-nh2 conformation. PubMed.[Link]

  • Glycinamide. Wikipedia.[Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.[Link]

  • Binding Assays. BMG LABTECH.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. PubMed.[Link]

  • Non-Specific Binding: What You Need to Know. Surmodics IVD.[Link]

  • Analyzing Kinetic Binding Data. Assay Guidance Manual - NCBI Bookshelf.[Link]

  • A TR-FRET approach to measure the kinetics of ligand-receptor binding and its application of fragment screening. BMG Labtech.[Link]

  • Analyzing Radioligand Binding Data. GraphPad.[Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC.[Link]

  • L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives. PubMed.[Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.[Link]

  • Oxytocin (medication). Wikipedia.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.[Link]

  • Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv.[Link]

  • A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer. PubMed.[Link]

  • Gly-His-Leu. PubChem - NIH.[Link]

  • Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. PubMed.[Link]

  • Scintillation proximity assay. Wikipedia.[Link]

  • Measurement of receptor-ligand binding by FRET. Strasbourg - PCBIS.[Link]

  • Hydrogen bromide. Wikipedia.[Link]

  • How to measure and evaluate binding affinities. eLife.[Link]

  • Scintillation proximity assay. Gyan Sanchay.[Link]

  • Effects of prolyl-leucyl-glycinamide and cyclo(leucyl-glycine) on morphine-induced antinociception and brain mu, delta and kappa opiate receptors. PubMed.[Link]

  • Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. SciSpace.[Link]

  • Nonspecific binding in immunoassays. CANDOR Bioscience GmbH.[Link]

  • Scintillation Proximity Assays in High-Throughput Screening. ResearchGate.[Link]

  • Oxytocin. Wikipedia.[Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. PMC.[Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.[Link]

Sources

Application

Application Note: Structural Elucidation of H-Leu-Gly-NH2 HBr via High-Resolution NMR Spectroscopy

Executive Summary This application note details the structural elucidation of H-Leu-Gly-NH₂·HBr , a dipeptide salt often used as a model compound in peptidomimetic studies and enzymatic assays. Unlike long-chain polypept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation of H-Leu-Gly-NH₂·HBr , a dipeptide salt often used as a model compound in peptidomimetic studies and enzymatic assays. Unlike long-chain polypeptides, small dipeptides present unique challenges regarding signal overlap in the aliphatic region and rapid conformational averaging. Furthermore, the hydrobromide salt form dictates specific solvent choices to visualize exchangeable protons (


, amide 

).

This guide provides a self-validating protocol using 1D


 and 2D NMR techniques (COSY, TOCSY, HSQC, HMBC) to unambiguously assign the backbone and side-chain resonances.

Sample Preparation & Experimental Setup

Solvent Selection Strategy

For the hydrobromide salt form, DMSO-d₆ is the solvent of choice over


.
  • Reasoning:

    
     causes rapid Hydrogen-Deuterium exchange (HDX), rendering the critical amide (
    
    
    
    ) and ammonium (
    
    
    ) protons invisible. DMSO-d₆ preserves these signals due to its hydrogen-bond accepting nature and lack of exchangeable protons, allowing for full backbone connectivity mapping.
  • Concentration: 5–10 mg of peptide in 600

    
     solvent (approx. 10-20 mM).
    
  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[1][2]
    
Instrument Parameters
  • Field Strength:

    
     400 MHz (600 MHz recommended for resolution of Gly 
    
    
    
    -protons).
  • Temperature: 298 K (25°C). Note: Variable Temperature (VT) studies (298K–320K) can distinguish intramolecular H-bonds from solvent-exposed amides if aggregation is suspected.

Acquisition Protocol & Pulse Sequences

To ensure scientific integrity, the following suite of experiments is required. The "Causality" column explains why each is run.

ExperimentPulse Sequence (Bruker)Causality & Information Content
1D Proton zg30Fingerprint: Establishes purity and integration ratios. Identification of labile protons (

).
2D COSY cosygpprqfDirect Connectivity: Maps

couplings (e.g.,

).
2D TOCSY mlevph / dipsi2Spin Systems: Correlates all protons within a single amino acid residue (essential for the Leu side chain). Mixing time: 80 ms.
2D HSQC hsqcedetgpCarbon Validation: Correlates protonated carbons to

signals. Distinguishes

(positive) from

(negative).
2D HMBC hmbcgplpndqfSequence Linking: Detects long-range

correlations. Critical: Links Leu

to Gly

.

Structural Elucidation Workflow

Step 1: 1D Proton Analysis & Integration

The spectrum will display three distinct regions. Integration values must be normalized to the Leucine methyls (6H).

  • Amide/Aromatic Region (7.0 – 9.0 ppm):

    • 
       (N-term):  Broad signal, typically 
      
      
      
      8.0 ppm (3H).
    • Leu-NH: Doublet (due to coupling with Leu-

      
      ).
      
    • Gly-NH: Triplet (due to coupling with Gly-

      
      ).
      
    • C-term Amide (

      
      ):  Two distinct singlets (broad) due to restricted rotation around the C-N bond (
      
      
      
      7.0 - 7.5 ppm).
  • Alpha Region (3.5 – 4.5 ppm):

    • Leu-

      
      :  Multiplet (1H).[3]
      
    • Gly-

      
      :  Doublet or Multiplet (2H). May appear equivalent or diastereotopic.
      
  • Aliphatic Region (0.8 – 1.8 ppm):

    • Leu-

      
      :  Multiplet overlap (3H).
      
    • Leu-

      
      :  Two doublets (6H) 
      
      
      
      0.9 ppm.
Step 2: Spin System Identification (TOCSY)

Use TOCSY to isolate the amino acid networks.[4]

  • Leucine System: Irradiating the Leu-

    
     or Leu-
    
    
    
    will show correlations to the entire side chain:
    
    
    .
  • Glycine System: Irradiating Gly-

    
     shows correlations only to Gly-
    
    
    
    . No side chain exists.
Step 3: Sequence Confirmation (HMBC)

This is the self-validating step. You must prove Leu is attached to Gly.

  • The Link: Look for a cross-peak between Gly-NH (proton) and Leu-Carbonyl (carbon).

  • C-Terminus: The C-terminal amide protons (

    
    ) will show HMBC correlations to the Gly-Carbonyl .
    

Data Presentation: Expected Chemical Shifts

Values are approximate for DMSO-d₆ relative to TMS.

ResidueAtomProton (

ppm)
MultiplicityCarbon (

ppm)
Leu (1)

8.0 - 8.3Broad s-

-CH
3.8 - 4.0m51.0

-CH₂
1.5 - 1.7m40.0

-CH
1.4 - 1.6m24.0

-CH₃
0.85, 0.90dd21.0, 23.0
C=O--169.0
Gly (2) NH8.2 - 8.6t (

Hz)
-

-CH₂
3.6 - 3.8d/m42.0
C=O--171.0

7.1, 7.4s, s-

Visualization: Assignment Logic Pathway

The following diagram illustrates the logical flow of connectivity required to validate the structure.

NMR_Assignment_Flow Start 1D Proton Spectrum Amides Identify Amide Region (8.0 - 8.6 ppm) Start->Amides Select Solvents (DMSO) Leu_System Leu Spin System (NH -> Ha -> Hb -> Hg -> Hd) Amides->Leu_System TOCSY/COSY Gly_System Gly Spin System (NH -> Ha) Amides->Gly_System TOCSY/COSY Seq_Link HMBC Link: Gly-NH to Leu-C=O Leu_System->Seq_Link Heteronuclear Correlation Gly_System->Seq_Link Term_Link HMBC Link: NH2 to Gly-C=O Gly_System->Term_Link Final Structure Confirmed Seq_Link->Final Term_Link->Final

Figure 1: Logic flow for NMR structural elucidation. Red nodes indicate starting signal identification; Yellow nodes represent spin system isolation via TOCSY; Green nodes represent sequence validation via HMBC.

References

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard text for spin system assignment logic).
  • BMRB (Biological Magnetic Resonance Data Bank). "Amino Acid Chemical Shift Statistics." Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: H-Leu-Gly-NH2 HBr Stability &amp; Forced Degradation

Welcome to the technical support center for H-Leu-Gly-NH2 HBr (Leucyl-glycinamide hydrobromide). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-Leu-Gly-NH2 HBr (Leucyl-glycinamide hydrobromide). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for stability testing and forced degradation studies of this dipeptide. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is H-Leu-Gly-NH2 HBr, and why is its stability a critical concern?

H-Leu-Gly-NH2 HBr, or Leucyl-glycinamide hydrobromide, is a dipeptide derivative used in various biochemical and pharmaceutical applications, including peptide synthesis and the development of peptide-based therapeutics.[1] Its stability is paramount because chemical degradation can lead to loss of efficacy, altered bioavailability, and the formation of potentially harmful impurities.[2] Stability studies are essential to determine its shelf-life and appropriate storage conditions, ensuring the quality, safety, and efficacy of any final drug product.[3] The hydrobromide salt form is often used to improve the compound's handling and storage properties.[1]

Q2: What are forced degradation studies, and why are they required?

Forced degradation, or stress testing, is the process of intentionally degrading a drug substance or product using more severe conditions than those used for accelerated stability testing.[4][5] The primary objectives, as outlined in guidelines from the International Council for Harmonisation (ICH), are:

  • To identify likely degradation products: This helps in establishing degradation pathways.[4]

  • To demonstrate the specificity of stability-indicating analytical methods: The methods must be able to resolve and detect the degradation products from the intact peptide.

  • To understand the intrinsic stability of the molecule: This knowledge is crucial for developing a stable formulation and selecting appropriate packaging.[4]

Regulatory agencies expect these studies to be comprehensive and scientifically justified, with a target degradation of approximately 5-20% to avoid complete destruction of the molecule.[6][7]

Q3: What are the most probable chemical degradation pathways for H-Leu-Gly-NH2?

As a dipeptide, H-Leu-Gly-NH2 is susceptible to several degradation pathways:

  • Hydrolysis: This is the cleavage of the peptide bond between Leucine and Glycine, or the C-terminal amide bond, typically accelerated by acidic or alkaline conditions.[6][8] This would result in the formation of free amino acids (Leucine, Glycine) or the corresponding carboxylic acid dipeptide (H-Leu-Gly-OH).

  • Oxidation: The Leucine residue is susceptible to oxidation, especially in the presence of oxidizing agents or under thermal and photolytic stress.[6][9] The side chain of leucine can be a target for hydroxyl radicals.[9][10]

  • Racemization: The chiral center at the alpha-carbon of the Leucine residue can undergo epimerization, converting the L-amino acid to a D-amino acid, particularly under basic conditions or elevated temperatures.[2][11] This is a critical concern as it can alter the peptide's biological activity.

Q4: Which regulatory guidelines should I follow for these studies?

The foundational guidelines are provided by the International Council for Harmonisation (ICH). Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline provides the core principles for stability testing.[7][12]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This document specifies the requirements for assessing the light sensitivity of the molecule.[3][5]

  • ICH Q2(R1): Validation of Analytical Procedures. This provides guidance on validating the analytical methods used to prove they are suitable for their intended purpose.[13]

Experimental Design: Forced Degradation Protocol

A systematic approach is crucial for a successful forced degradation study. The goal is to induce measurable degradation without completely destroying the molecule, typically aiming for 5-20% loss of the parent compound.[6][7]

Step-by-Step Experimental Workflow
  • Stock Solution Preparation: Prepare a stock solution of H-Leu-Gly-NH2 HBr in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: Dispense the stock solution into separate, labeled vials for each stress condition. Add the stressor as detailed in the table below. Include a control sample (unstressed) kept at a benign condition (e.g., 5°C).

  • Incubation: Place the vials under the specified temperature and time conditions. For photostability, use a validated photostability chamber.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The exact timing may need to be optimized based on preliminary experiments.

  • Quenching/Neutralization: Stop the degradation reaction. For acidic/basic samples, neutralize with an equimolar amount of base/acid. For oxidative samples, a quenching agent like sodium bisulfite may be used, though care must be taken to ensure it doesn't interfere with analysis.

  • Sample Dilution & Analysis: Dilute the samples to the appropriate concentration for the analytical method (e.g., HPLC-UV/MS) and inject them for analysis.

  • Data Evaluation: Analyze the chromatograms to determine the percentage of degradation, identify new peaks (degradants), and perform a mass balance calculation.

Recommended Stress Conditions for H-Leu-Gly-NH2
Stress ConditionReagent / ConditionTypical Duration & TemperatureRationale & Target Reaction
Acid Hydrolysis 0.1 M HCl2-48 hours at 60-80°CTo induce cleavage of the peptide and C-terminal amide bonds.[6][14]
Base Hydrolysis 0.1 M NaOH2-24 hours at Room Temp or 40°CTo induce peptide bond cleavage and assess potential for racemization.[11][15]
Oxidation 3% H₂O₂2-24 hours at Room TempTo identify susceptibility to oxidation, primarily at the Leucine residue.[6][16]
Thermal Degradation Solid state or in solutionUp to 72 hours at 80°CTo assess the intrinsic thermal stability of the peptide.[6]
Photostability ICH Q1B compliant light sourceExpose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV)To evaluate degradation upon exposure to light.[3][5]
Workflow Visualization

Forced_Degradation_Workflow cluster_setup 1. Setup cluster_stress 2. Stress Application cluster_analysis 3. Analysis Stock Prepare Stock Solution (1 mg/mL H-Leu-Gly-NH2 HBr) Control Control Sample (Stored at 5°C) Stock->Control Aliquot Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Basic (0.1 M NaOH, 40°C) Stock->Base Aliquot Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Aliquot Thermal Thermal (80°C) Stock->Thermal Aliquot Photo Photolytic (ICH Q1B) Stock->Photo Aliquot Analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Control->Analyze Quench Quench / Neutralize Reactions Acid->Quench Sample at Timepoints Base->Quench Sample at Timepoints Oxidative->Quench Sample at Timepoints Thermal->Quench Sample at Timepoints Photo->Quench Sample at Timepoints Quench->Analyze Data Evaluate Data: - % Degradation - Impurity Profile - Mass Balance Analyze->Data

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

Understanding the potential chemical transformations of H-Leu-Gly-NH2 is key to identifying degradants and developing a robust analytical method.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_racemization Racemization (Base/Heat) Parent H-Leu-Gly-NH2 Peptide_Cleavage Peptide Bond Cleavage Parent->Peptide_Cleavage Amide_Cleavage Amide Bond Cleavage Parent->Amide_Cleavage OxoLeu Oxidized Products (e.g., Hydroxyleucine) Parent->OxoLeu D_Leu H-D-Leu-Gly-NH2 Parent->D_Leu Leu Leucine Peptide_Cleavage->Leu GlyNH2 Glycinamide Peptide_Cleavage->GlyNH2 Dipeptide_Acid H-Leu-Gly-OH Amide_Cleavage->Dipeptide_Acid

Caption: Potential degradation pathways for H-Leu-Gly-NH2.

Analytical Method Development & Troubleshooting

A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential.[13][17] The method must be able to separate the intact peptide from all process-related impurities and degradation products.

Starting RP-HPLC Method Protocol
  • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A shallow gradient is often effective for peptides. Start with a low percentage of B (e.g., 5%) and ramp up slowly (e.g., 5-50% B over 30 minutes).[18][19]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV at 214 nm or 220 nm.

  • Injection Volume: 10-20 µL.

  • Coupling to Mass Spectrometry (MS): For peak identification, coupling the HPLC to a mass spectrometer is highly recommended to obtain molecular weight information for the parent peptide and its degradants.[17][20]

HPLC Troubleshooting Guide

Q: My peptide peak is tailing or showing poor shape. What can I do?

A: Peak tailing is a common issue.

  • Cause 1: Secondary Interactions: The free silanol groups on the silica backbone of the column can interact with the basic amine groups on your peptide.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA, pH ~2). The low pH protonates the silanols, minimizing these interactions. Using a high-purity silica column can also significantly reduce tailing.[17]

  • Cause 2: Column Contamination/Age: Strongly retained compounds from previous injections can build up at the head of the column.

    • Solution: Use a guard column to protect your analytical column.[21] If the problem persists, try flushing the column with a strong solvent wash or, if the column is old, replace it.

Q: I'm not getting good resolution between my main peak and a degradant.

A: Achieving separation is key to a stability-indicating method.

  • Cause 1: Gradient is too steep. A rapid increase in the organic solvent (Mobile Phase B) may cause peaks to elute too closely together.

    • Solution: Decrease the gradient slope.[17] A shallower gradient provides more time for the column to resolve closely eluting species.[18]

  • Cause 2: Incorrect Stationary Phase. A standard C18 phase might not be optimal.

    • Solution: Screen different column chemistries. A phenyl-hexyl or a polar-embedded phase might offer different selectivity and improve resolution.[18]

  • Cause 3: Mobile Phase pH. The pH can affect the charge state of the peptide and its degradants, altering their retention.

    • Solution: Experiment with a different mobile phase modifier, like formic acid, or adjust the pH slightly to see if selectivity improves.

Q: My backpressure is suddenly very high.

A: High backpressure can damage your pump and column.

  • Cause 1: Clogged Frit or Column Head: Particulate matter from the sample or system wear (e.g., pump seals) can block the column inlet.

    • Solution: First, disconnect the column and check the system pressure to isolate the problem. If the column is the cause, try back-flushing it (check manufacturer's instructions). Always filter your samples and mobile phases. Using a guard column is highly recommended.[21]

  • Cause 2: Precipitated Sample/Buffer: The sample may be precipitating on the column if it's not soluble in the mobile phase.

    • Solution: Ensure your sample diluent is compatible with the initial mobile phase conditions. Avoid dissolving your sample in a solvent much stronger than the starting mobile phase.

Troubleshooting Forced Degradation Studies

Q: I followed the protocol, but my peptide completely degraded under basic conditions. What should I do?

A: This indicates the peptide is highly labile to base. The goal is controlled degradation, not complete loss.

  • Solution: Reduce the severity of the stress condition. You can:

    • Lower the concentration of the base: Try 0.01 M or even 0.001 M NaOH.

    • Lower the temperature: Conduct the experiment at 5°C or room temperature instead of heating.

    • Reduce the duration: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr).

Q: I don't see any degradation after 24 hours under oxidative stress. What's next?

A: This suggests the peptide is relatively stable to the conditions applied.

  • Solution: Increase the severity of the stress, but do so incrementally. You can:

    • Increase the concentration of H₂O₂: Try 6% or even up to 30% H₂O₂, but be cautious as this is a very strong oxidizer.

    • Increase the temperature: Gently heat the reaction to 40°C.

    • Increase the duration: Extend the study beyond 24 hours. It is important to demonstrate stability as well as degradation. If no degradation occurs under reasonably stressed conditions, that is a valid result.

Q: My chromatogram shows several new peaks, but my mass balance is poor (e.g., total peak area is much lower than the control). Where did my peptide go?

A: Poor mass balance can be a challenging issue.

  • Possible Cause 1: Precipitation: The degradants or the peptide itself may have precipitated out of solution after degradation.

    • Troubleshooting Step: Visually inspect the sample vial for any precipitate. Try re-dissolving the sample in a stronger solvent (if compatible with HPLC) to see if the mass is recovered.

  • Possible Cause 2: Non-Chromophoric Degradants: The degradation products may lack a UV chromophore and are therefore invisible to the UV detector.

    • Troubleshooting Step: Use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Mass spectrometry is also invaluable here.[17]

  • Possible Cause 3: Adsorption: The peptide or its degradants may be irreversibly adsorbed to the sample vial or the HPLC column.

    • Troubleshooting Step: Use low-adsorption vials. Check for recovery by performing a column flush with a very strong solvent after the analytical run.

References

  • Kang, J., & Stevens, R. C. (2009). Tertiary Structure of H-Pro-Leu-Gly-NH2, the Factor That Inhibits Release of Melanocyte Stimulating Hormone, Derived by Conformational Energy Calculations. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, K., et al. (2023). Chemical degradation mechanism of peptide therapeutics. ResearchGate. Retrieved from [Link]

  • Momany, F. A. (1976). Theoretical studies on pro-leu-gly-nh2 conformation. PubMed. Retrieved from [Link]

  • Sharma, M., & Kothiyal, P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Agilent. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Le, T. A., et al. (2022). Oxidation of l-leucine amino acid initiated by hydroxyl radical: are transition metal ions an enhancement factor?. National Center for Biotechnology Information. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Leukocare. (n.d.). Stability Studies. Retrieved from [Link]

  • Guan, X., et al. (2006). Effects of Anion Proximity in Peptide Primary Sequence on the Rate and Mechanism of Leucine Oxidation. ACS Publications. Retrieved from [Link]

  • BioTopics. (n.d.). Hydrolysis of a dipeptide. Retrieved from [Link]

  • Leukocare. (n.d.). Accelerated Stability Studies for Faster Drug Development. Retrieved from [Link]

  • Gétaz, M., et al. (2019). The Basics of HPLC Peptide Analysis. LCGC International. Retrieved from [Link]

  • Le, T. A., et al. (2022). (PDF) Oxidation of l-leucine amino acid initiated by hydroxyl radical: are transition metal ions an enhancement factor?. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). THE HYDROLYSIS OF PROTEINS. Chemguide. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Hydrolysis of polypeptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 10). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • Motil, K. J., et al. (1996). Leucine oxidation changes rapidly after dietary protein intake is altered in adult women but lysine flux is unchanged.... PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HBr bromine. PubChem. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Hydrogen bromide (HBr) properties. Retrieved from [Link]

  • Walter, R., et al. (1974). Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species. PubMed. Retrieved from [Link]

  • Chrom-Help. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Catalyst University. (2015, May 5). Biochemistry | Leucine Deamination & Oxidation. YouTube. Retrieved from [Link]

  • Carpino, L. A., et al. (2018). (PDF) Racemization in peptide synthesis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dipeptide. Retrieved from [Link]

  • Gierasch, L. M., et al. (1982). Hydrogen bonds in the tripeptide Pro-Leu-Gly-NH2. 17O and 1H studies. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen bromide. Retrieved from [Link]

  • Johnson, R. L., et al. (1979). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue.... PubMed. Retrieved from [Link]

  • Yoshida, T., et al. (2004). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions. ACS Publications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of H-Leu-Gly-NH2·HBr

A Guide to Improving Yield and Purity Welcome to the technical support center for the chemical synthesis of L-Leucyl-L-glycinamide hydrobromide (H-Leu-Gly-NH2·HBr). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Yield and Purity

Welcome to the technical support center for the chemical synthesis of L-Leucyl-L-glycinamide hydrobromide (H-Leu-Gly-NH2·HBr). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthesis.

Overview of the Synthetic Pathway

The synthesis of H-Leu-Gly-NH2·HBr is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common strategy involves a solution-phase approach, which can be broken down into three core stages: Coupling, Deprotection, and Salt Formation/Purification. Each stage presents unique challenges that can impact the overall yield.

This guide will walk you through potential pitfalls at each step and provide robust, field-proven solutions.

General Synthesis Workflow

Below is a diagram illustrating the typical synthetic route from N-protected Leucine and Glycinamide.

Synthesis_Workflow cluster_0 Stage 1: Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Purification & Salt Formation Start Boc-L-Leucine + Glycinamide·HCl Coupling Peptide Coupling Reaction (Coupling Reagent, Base, Solvent) Start->Coupling Protected_Peptide Boc-Leu-Gly-NH2 Coupling->Protected_Peptide Deprotection Acidic Deprotection (e.g., TFA or HCl in Dioxane) Protected_Peptide->Deprotection Crude_Peptide Crude H-Leu-Gly-NH2 Deprotection->Crude_Peptide Purification Work-up & Purification (Extraction, Recrystallization) Crude_Peptide->Purification Salt_Formation HBr Salt Formation (Addition of HBr) Purification->Salt_Formation Final_Product Pure H-Leu-Gly-NH2·HBr Salt_Formation->Final_Product

Caption: General workflow for the synthesis of H-Leu-Gly-NH2·HBr.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My peptide coupling yield is low. What are the likely causes and how can I improve it?

Low yield in the coupling step is one of the most frequent challenges. The formation of the amide bond between the carboxyl group of Boc-L-Leucine and the amine group of Glycinamide must be efficient and minimize side reactions.[1][2]

Potential Causes & Solutions:

  • Inefficient Carboxyl Group Activation: The carboxylate must be converted into a more reactive intermediate.[1] The choice of coupling reagent is critical for success.[1]

    • Explanation: Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) are effective but can lead to the formation of an inactive N-acylurea byproduct.[3] Uronium/aminium salts like HBTU, HATU, or COMU are generally more efficient and suppress side reactions, especially when paired with a base and an additive like HOBt or OxymaPure.[1][3] COMU is noted for its water-soluble byproducts, which can simplify purification.[3]

    • Solution:

      • If using DCC/DIC, ensure the addition of 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.

      • Consider switching to a uronium/aminium-based coupling reagent like HBTU or COMU, which are often more effective for challenging couplings.[1][4]

      • Use a slight excess (1.1-1.5 equivalents) of the coupling reagent to drive the reaction to completion.[2]

  • Incorrect Stoichiometry or Base: The stoichiometry of reactants and the choice of base are crucial.

    • Explanation: Glycinamide is often supplied as a hydrochloride salt. A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)) is required to liberate the free amine for the coupling reaction. An insufficient amount of base will result in a low concentration of the reactive nucleophile. Conversely, excessive base can promote side reactions, including racemization.

    • Solution:

      • Use at least one equivalent of base to neutralize the glycinamide salt, plus an additional equivalent if using a uronium/aminium salt that releases acid.

      • Ensure your Boc-L-Leucine is fully dissolved before adding the coupling reagents.

      • A slight excess of the carboxylic acid component (Boc-L-Leucine) is often used to ensure the complete consumption of the more valuable amine component.

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.

    • Explanation: Most coupling reactions are performed at 0°C initially to control the exothermic activation step and then allowed to warm to room temperature.[5] The solvent must be anhydrous and polar aprotic, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), to dissolve the reactants and facilitate the reaction.

    • Solution:

      • Start the reaction at 0°C, especially during the addition of the coupling reagent.

      • Ensure your solvents are anhydrous. Water can hydrolyze the activated intermediate, reducing the yield.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Coupling Reagent Class Pros Cons Typical Excess (eq.)
DCC / DIC CarbodiimideInexpensive, widely available.Can form insoluble urea byproduct, potential for racemization.[3]1.1 - 1.2
HBTU / TBTU Uronium/AminiumHigh efficiency, fast reaction times, low racemization with HOBt.[1]Byproducts can be difficult to remove, potentially explosive.[1]1.1 - 1.5
HATU Uronium/AminiumVery high efficiency, especially for hindered amino acids.[4]More expensive.[4]1.1 - 1.2
COMU Uronium/AminiumHigh efficiency, water-soluble byproducts for easy removal.[3]More expensive than carbodiimides.1.1 - 1.2
Q2: The deprotection of the Boc group is incomplete or results in a low yield of the desired product. What went wrong?

The removal of the tert-Butoxycarbonyl (Boc) protecting group is an acid-catalyzed process. Incomplete deprotection leaves you with starting material, while overly harsh conditions can lead to degradation.[6]

Potential Causes & Solutions:

  • Insufficient Acid or Reaction Time: The cleavage of the Boc group requires a strong acid.

    • Explanation: A solution of trifluoroacetic acid (TFA) in DCM or a saturated solution of HCl in an organic solvent like dioxane or ethyl acetate is typically used.[7] If the acid concentration is too low or the reaction time is too short, the deprotection will be incomplete.

    • Solution:

      • Use a sufficient excess of acid. A common condition is 25-50% TFA in DCM.

      • Monitor the reaction by TLC until the starting material (Boc-Leu-Gly-NH2) is fully consumed. The product will have a much lower Rf value.

      • Ensure the reaction is stirred effectively to allow for proper mixing.

  • Improper Work-up: Neutralizing and extracting the product correctly is key to a good recovery.

    • Explanation: After deprotection, the product is in its salt form (e.g., trifluoroacetate or chloride). The acidic solution needs to be removed, and often the free amine is generated for subsequent steps or purification. Evaporation of TFA can be challenging due to its high boiling point.

    • Solution:

      • After the reaction, remove the acid and solvent under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene can help remove residual TFA.

      • If the product is an oil, precipitating it by adding cold diethyl ether can be an effective way to isolate the crude peptide salt.[5]

Q3: My final product is an oil and I cannot get it to crystallize. How can I purify it and obtain a solid HBr salt?

Peptide salts, especially of shorter peptides, can sometimes be hygroscopic or form oils, making isolation and purification difficult.[8]

Potential Causes & Solutions:

  • Presence of Impurities: Residual solvents, byproducts from the coupling reaction, or excess scavengers can prevent crystallization.

    • Explanation: Impurities disrupt the formation of a crystal lattice. Even small amounts of contaminants can lead to the product oiling out.

    • Solution:

      • Thorough Work-up: Perform an aqueous wash (e.g., with dilute acid, then base, then brine) on the protected peptide (Boc-Leu-Gly-NH2) before deprotection to remove water-soluble impurities.

      • Chromatography: If the crude product is still impure, purification by reversed-phase HPLC is a common method for peptides.[9] The fractions containing the pure product can then be pooled and lyophilized.

  • Incorrect Salt Formation or Solvent System: The choice of solvent for precipitation or recrystallization is critical.

    • Explanation: The goal is to find a solvent system where the peptide salt is soluble at high temperatures but insoluble at low temperatures. For HBr salt formation, the free amine is typically dissolved in a suitable solvent before the addition of HBr.

    • Solution:

      • Salt Formation Protocol: After deprotection and removal of the cleavage acid, dissolve the crude free amine in a minimal amount of a solvent like methanol or isopropanol. Then, add a solution of HBr in acetic acid or an ethereal solution of HBr dropwise until the solution is acidic.

      • Recrystallization: Try different solvent systems for recrystallization. Common choices for peptide salts include mixtures like methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexane. Add the second solvent (the anti-solvent) slowly at room temperature or 0°C until turbidity is observed, then allow it to stand for crystallization.

      • Precipitation: If recrystallization fails, dissolving the oily product in a minimal amount of a solvent like methanol and then adding it dropwise to a large volume of a stirred anti-solvent (like cold diethyl ether) can induce precipitation of a solid.

Troubleshooting Decision Tree

Sources

Troubleshooting

Common impurities in H-Leu-Gly-NH2 HBr and how to remove them

Welcome to the technical support center for H-Leu-Gly-NH2 HBr. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-Leu-Gly-NH2 HBr. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this synthetic dipeptide. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my H-Leu-Gly-NH2 HBr sample?

The impurities in a synthetic peptide like H-Leu-Gly-NH2 HBr can be broadly categorized into two groups: process-related impurities that arise during synthesis, and degradation products that form during storage or handling.

  • Process-Related Impurities: These are byproducts of the chemical synthesis process, most commonly Solid-Phase Peptide Synthesis (SPPS).[1][2]

    • Deletion Sequences: Peptides missing one of the amino acids, such as H-Gly-NH2 or H-Leu-NH2. These result from incomplete coupling or deprotection steps during synthesis.[2][3]

    • Incompletely Deprotected Peptides: If N-terminal protecting groups (e.g., Fmoc or Boc) are not fully removed, you will find species like Fmoc-Leu-Gly-NH2.[4][5]

    • Diastereomeric Impurities: Racemization of the L-Leucine chiral center can occur during amino acid activation, leading to the formation of H-D-Leu-Gly-NH2 HBr. This impurity has the same mass as the target peptide but different stereochemistry.[1][6]

    • Residual Reagents and Solvents: Trace amounts of chemicals used in synthesis and cleavage, such as trifluoroacetic acid (TFA), scavengers (e.g., triisopropylsilane), and solvents (e.g., dichloromethane, acetonitrile), may remain.[7]

  • Degradation-Related Impurities: These impurities form after the peptide has been synthesized.

    • Diketopiperazine Formation: The N-terminal amine can attack the carbonyl of the glycine residue, leading to cyclization and the formation of cyclo(Leu-Gly). This is a common degradation pathway for dipeptides.[5][8]

    • Hydrolysis: The peptide bond between Leucine and Glycine can be hydrolyzed, breaking the dipeptide into its constituent amino acids, H-Leu-OH and H-Gly-NH2.[9]

Q2: I've analyzed my crude H-Leu-Gly-NH2 HBr by HPLC and see a peak with the same mass as my product, but it elutes at a slightly different time. What could this be?

This is a classic sign of a diastereomeric impurity.[6] During the synthesis, the activation step for the leucine amino acid can sometimes cause partial racemization, converting the L-Leucine into D-Leucine. The resulting H-D-Leu-Gly-NH2 peptide has the exact same molecular weight as your target H-L-Leu-Gly-NH2 but will have different three-dimensional structure. This subtle change in shape alters its interaction with the stationary phase of the HPLC column, typically resulting in a slightly different retention time.[10] Confirming this requires specialized chiral chromatography or comparison with a synthesized standard of the D-Leu isomer.

Q3: My peptide's purity seems to decrease when I store it, especially in solution. What is happening?

The two most likely degradation pathways for H-Leu-Gly-NH2 in storage are hydrolysis and diketopiperazine formation.

  • Hydrolysis: The amide bond linking leucine and glycine can be cleaved by water, breaking the peptide into its components. This process is accelerated at non-neutral pH and higher temperatures.

  • Diketopiperazine Formation: This is an intramolecular cyclization reaction that is particularly common in dipeptides with a free N-terminus.[8] The N-terminal amine of leucine attacks the amide carbonyl of glycine, releasing a water molecule and forming a stable six-membered ring, cyclo(Leu-Gly). This is often the primary degradation pathway in solution.

To minimize degradation, store the peptide as a lyophilized powder in a desiccator at -20°C or below.[11] Prepare solutions fresh and use them promptly. If you must store solutions, do so at -80°C and avoid repeated freeze-thaw cycles.

Troubleshooting and Purification Guides

This section provides structured guidance for identifying and removing impurities from your H-Leu-Gly-NH2 HBr sample. The first step is always a reliable analytical assessment.

Workflow for Peptide Purity Assessment and Purification

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Identification & Strategy cluster_2 Phase 3: Purification & QC start Crude H-Leu-Gly-NH2 HBr analysis Analyze by RP-HPLC & LC-MS start->analysis decision Identify Impurities (Mass, Retention Time) analysis->decision strategy_hplc Strategy 1: Preparative RP-HPLC decision->strategy_hplc Complex mixture or diastereomers present strategy_xtal Strategy 2: Recrystallization decision->strategy_xtal Major impurity is starting material or single byproduct purify_hplc Perform Preparative HPLC strategy_hplc->purify_hplc purify_xtal Perform Recrystallization strategy_xtal->purify_xtal qc Analyze Fractions by Analytical HPLC purify_hplc->qc purify_xtal->qc pool Pool Pure Fractions & Lyophilize qc->pool final_product High Purity Peptide pool->final_product

Caption: Workflow for analyzing and purifying H-Leu-Gly-NH2 HBr.

Summary of Common Impurities and Removal Strategies
Impurity TypeDescriptionSourceRecommended Purification Method
Deletion Sequence H-Gly-NH2 or H-Leu-NH2Incomplete coupling/deprotection in SPPS[3]Reversed-Phase HPLC (RP-HPLC)[12]
Diastereomer H-D-Leu-Gly-NH2Racemization during synthesis[2]High-resolution RP-HPLC with optimized gradient
Incomplete Deprotection e.g., Boc-Leu-Gly-NH2Incomplete removal of N-terminal protecting group[4]RP-HPLC (impurity is much more hydrophobic)
Diketopiperazine cyclo(Leu-Gly)Degradation via intramolecular cyclization[8]RP-HPLC or Recrystallization
Residual Solvents/Reagents e.g., TFA, AcetonitrileSynthesis & purification workup[7]Lyophilization from water or recrystallization

Experimental Protocols

Protocol 1: Analytical Purity Assessment by RP-HPLC

This protocol is the cornerstone for diagnosing purity issues. It allows you to separate, identify, and quantify the target peptide and its impurities.

Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity.[12] Most common peptide impurities have different hydrophobicities than the target peptide, leading to different retention times. Coupling this with mass spectrometry (LC-MS) allows for definitive identification based on molecular weight.[10]

Methodology:

  • Sample Preparation: Dissolve a small amount of H-Leu-Gly-NH2 HBr in Mobile Phase A to a final concentration of 1 mg/mL.

  • Instrumentation & Column:

    • HPLC System: Standard analytical HPLC or UHPLC system with UV detection.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Detection: UV at 214 nm and 280 nm.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-27 min: 50% to 95% B (column wash)

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B (re-equilibration)

      • 32-40 min: 5% B (re-equilibration)

Protocol 2: Purification by Recrystallization

For small peptides, recrystallization can be a highly effective and scalable alternative to chromatography for removing impurities with different solubility profiles.[13]

Rationale: This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. By dissolving the impure peptide in a minimal amount of hot solvent and allowing it to cool slowly, the target peptide will preferentially crystallize out, leaving impurities behind in the solution (mother liquor).[14]

Methodology:

  • Solvent Screening (Small Scale):

    • Test the solubility of ~10 mg of your crude peptide in various solvent systems. Good candidates are often mixtures of a solvent in which the peptide is soluble (e.g., water, methanol, ethanol) and an anti-solvent in which it is poorly soluble (e.g., isopropanol, acetonitrile, diethyl ether).

    • Aim for a system where the peptide is sparingly soluble at room temperature but fully soluble when heated. A common starting point for peptide hydrobromides is an ethanol/water or isopropanol/water mixture.

  • Dissolution:

    • Place the crude H-Leu-Gly-NH2 HBr in an Erlenmeyer flask.

    • Add the chosen "good" solvent (e.g., ethanol) dropwise while heating gently (e.g., in a 50-60°C water bath) and stirring until the peptide just dissolves. Use the absolute minimum volume required.

  • Induce Crystallization:

    • Remove the flask from the heat.

    • Slowly add the "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy (turbid).

    • If it becomes too cloudy, add a drop or two of the hot solvent to clarify. The goal is to be at the point of saturation.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. For best results, place it in an insulated container to slow the cooling rate.

    • Once at room temperature, transfer the flask to a 4°C refrigerator overnight to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

  • Quality Control:

    • Assess the purity of the recrystallized material and the mother liquor using the analytical RP-HPLC method described in Protocol 1 to confirm the effectiveness of the purification.

References

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies. [Link]

  • Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. (2012). Purity profiling of Peptide Drugs. ResearchGate. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Link]

  • BioPharmaSpec. (2024). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. BioPharmaSpec. [Link]

  • Aßhauer, K., et al. (2023). Investigation of Impurities in Peptide Pools. Molecules, 28(13), 5133. [Link]

  • U.S. Food and Drug Administration. (2020). Related Impurities Assessment Considerations for APIs in the Generic Complex Peptide Products. YouTube. [Link]

  • BioPharmaSpec. (2024). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]

  • De Spiegeleer, B., et al. (2018). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 153, 126-145. [Link]

  • Creative Peptides. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. MolecularCloud. [Link]

  • De Spiegeleer, B., et al. (2018). Related impurities in peptide medicines. PubMed. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology, 386, 3-45. [Link]

  • Kang, S., et al. (1975). Tertiary Structure of H-Pro-Leu-Gly-NH2, the Factor That Inhibits Release of Melanocyte Stimulating Hormone, Derived by Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 72(8), 2950-2954. [Link]

  • Prasad, K. U., et al. (1983). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. PubMed. [Link]

  • Zhang, T., et al. (2021). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development, 25(8), 1876-1884. [Link]

  • Sahoo, H., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. Pharmaceutics, 15(4), 1279. [Link]

  • Marks, N., et al. (1974). Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species. PubMed. [Link]

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Akasaki, K., et al. (1987). New Degradation Product of des-Gly10-NH2-LH-RH-ethylamide (Fertirelin) in Aqueous Solution. PubMed. [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Gui, Y., et al. (2009). Purification of Hemoglobin by Ion Exchange Chromatography in Flow-Through Mode with PEG as an Escort. Taylor & Francis Online. [Link]

  • Behnam, M. A. M., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6527. [Link]

  • Isied, M., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(1), 3-16. [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. [Link]

  • ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents. [Link]

  • Sahoo, H., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Selective Reductive Cleavage of the Threonine2 Peptide Bond of Penta-N-Boc-Polymyxin B with Sodium Borohydride. [Link]

  • Cambrex. (n.d.). Cambrex Peptide Crystallization Information Sheet. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Glickson, J. D., et al. (1976). Theoretical studies on pro-leu-gly-nh2 conformation. PubMed. [Link]

  • Llinas, M., et al. (1978). Hydrogen bonds in the tripeptide Pro-Leu-Gly-NH2. 17O and 1H studies. PubMed. [Link]

  • ResearchGate. (n.d.).
  • Creative Biostructure. (n.d.). Peptide Crystallization. [Link]

  • University of Cambridge. (n.d.). Straightforward, Scalable, Solution-Phase Synthesis of Peptide Bonds in Flow.
  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

Sources

Optimization

Column degradation issues in HPLC analysis of amino peptides

Topic: Column Degradation & Troubleshooting Role: Senior Application Scientist Status: Operational Introduction: The "Black Box" of Peptide Separation Welcome to the Advanced Chromatography Support Center. If you are ana...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Degradation & Troubleshooting Role: Senior Application Scientist Status: Operational

Introduction: The "Black Box" of Peptide Separation

Welcome to the Advanced Chromatography Support Center. If you are analyzing amino peptides, you are dealing with "sticky" chemistry. Unlike small molecules, peptides possess multipoint attachment mechanisms—hydrophobic domains, ionic side chains, and conformational plasticity—that make them aggressive toward stationary phases.

This guide is not a generic manual. It is a causality-driven troubleshooting system designed to distinguish between physical obstruction , chemical hydrolysis , and surface modification .

Module 1: Physical Obstructions (Pressure & Flow)[1]

User Query: "My system backpressure spikes immediately upon injection, or has gradually crept up over 50 runs. Is my column dead?"

The Scientist’s Diagnosis

Pressure spikes in peptide analysis are rarely due to the bonded phase itself. They are almost exclusively caused by particulate accumulation at the inlet frit or sample precipitation . Peptides often aggregate at the specific organic/aqueous ratio where they are least soluble.

Troubleshooting Protocol: The Isolation Logic

Use the following logic gate to isolate the failure point.

PressureLogic Start High Backpressure Detected DisconnectCol Disconnect Column from Injector Start->DisconnectCol CheckSys Check System Pressure (No Column) DisconnectCol->CheckSys Decision1 Pressure High? CheckSys->Decision1 SysIssue Blockage in Injector, Needle, or Guard Decision1->SysIssue Yes ColIssue Blockage in Column Decision1->ColIssue No RevFlush Is Column Back-flushable? ColIssue->RevFlush FlushYes Reverse Flush: 100% ACN (No Buffer) RevFlush->FlushYes Yes (>1.8 µm) FlushNo Replace Inlet Frit (If Removable) or Column RevFlush->FlushNo No (<1.8 µm)

Figure 1: Pressure Isolation Logic Tree. Note: Sub-2 µm columns (UHPLC) generally cannot be back-flushed due to bed stability issues.

FAQ: Pressure Issues

Q: Why did my peptide precipitate inside the column? A: You likely hit the "solubility trough." Peptides are often soluble in 100% water and 100% organic, but precipitate at 50/50 mixtures.

  • Corrective Action: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 5% ACN/0.1% TFA). Avoid injecting high-organic samples into a low-organic stream.

Q: Can I just replace the guard column? A: Yes, and you should. A guard column is a sacrificial filter. If you are not using one, the analytical column becomes the guard column.

Module 2: Chemical Degradation (Retention Drift)

User Query: "My retention times are shifting. The peptide elutes earlier with every run (or sometimes later). Is the phase stripping off?"

The Scientist’s Diagnosis

Retention drift indicates a change in the Stationary Phase Volume or Surface Accessibility . This splits into two distinct mechanisms based on your mobile phase:

  • Ligand Hydrolysis (Acidic Cleavage): Low pH + High Temp = C18 chains falling off.

  • Phase Dewetting (Hydrophobic Collapse): High Aqueous + C18 = Pores expelling liquid.[1]

Mechanism: Hydrolysis vs. Dewetting

Degradation cluster_0 Ligand Hydrolysis (Irreversible) cluster_1 Phase Dewetting (Reversible) Acid Acidic Mobile Phase (TFA < pH 2) Cleavage Siloxane Bond Cleavage Acid->Cleavage Temp High Temp (>60°C) Temp->Cleavage Loss Loss of Retention (Earlier Elution) Cleavage->Loss Water 100% Aqueous Mobile Phase Pore Hydrophobic Pores Expel Water Water->Pore Access Surface Area Inaccessible Pore->Access Shift Loss of Retention (Drastic Drop) Access->Shift

Figure 2: Chemical failure modes. Hydrolysis is permanent damage to the bonded phase; Dewetting is a physical phenomenon reversible by flushing with organic solvent.

FAQ: Retention Stability

Q: I use 0.1% TFA at 60°C to improve peak shape. Is this safe? A: It is risky for standard silica columns. At pH < 2 and T > 60°C, the siloxane bond (Si-O-Si-C18) hydrolyzes.

  • Solution: Switch to a Sterically Protected C18 (bulky side groups protect the siloxane bond) or a Hybrid Particle (BEH/CSH) which resists hydrolysis.

Q: I ran 100% water to wash salts, and now my peaks are gone. A: You "dried out" the pores (Dewetting). The C18 chains didn't leave, but the water was pushed out of the pores by surface tension, preventing the analyte from entering.

  • Fix: Flush with 100% Acetonitrile for 20 column volumes to "re-wet" the pores, then re-equilibrate.

Module 3: Peak Shape & Fouling (The "Ghost" & The "Tail")

User Query: "My peaks are tailing severely, or I see broad 'ghost' peaks eluting in blank runs."

The Scientist’s Diagnosis
  • Tailing: Usually caused by Silanol Interactions . Peptides are basic (amines); exposed silanols on the silica are acidic. They bind ionically, causing drag.

  • Ghost Peaks/Broadening: Caused by Fouling . Hydrophobic peptides or proteins adsorb irreversibly to the head of the column, slowly bleeding off or altering the chromatography of subsequent injections.

The Regeneration Protocol (Cleaning)

Standard washing (Water/MeOH) is often insufficient for peptides. You must disrupt hydrogen bonding and hydrophobic aggregation.

WARNING: Disconnect the detector before running this sequence.

StepSolvent CompositionVolume (CV)*Purpose
1 95% Water / 5% ACN (No Buffer)10Remove salts/buffers.
2 100% Acetonitrile (ACN)20Remove loosely bound hydrophobes.
3 Isopropanol (IPA) 10Higher viscosity; disrupts hydrophobic aggregation.
4 Methylene Chloride (DCM) 10The "Nuke" Option. Dissolves waxes/lipids.
5 Isopropanol (IPA)10Transition solvent (DCM and Water are immiscible).
6 Mobile Phase A20Re-equilibration.

*CV = Column Volume (approx 1.5 mL for a 4.6x150mm column). Note: If DCM is unavailable, 6M Guanidine HCl can be used for protein removal, followed by water flushing.

FAQ: Peak Shape

Q: Why does high pH improve my peptide peak shape? A: High pH (e.g., Ammonium Hydroxide, pH 10) deprotonates the basic amino residues on the peptide (neutralizing them) and deprotonates the silanols (making them negative). While this might seem like it would increase repulsion, the main benefit is often the suppression of the specific ionic drag.

  • Caution: Standard silica dissolves at pH > 8. You must use a Hybrid (Ethylene-Bridged) or Polymer column for high pH work.

References & Grounding

  • Column Hydrolysis & Stability:

    • Mechanism:[2][3] Low pH and high temperature catalyze the hydrolysis of the siloxane bond.

    • Source:4

  • Phase Dewetting (Phase Collapse):

    • Mechanism:[2][3] Highly aqueous mobile phases (<5% organic) cause pore dewetting in C18 columns, leading to loss of retention.[1]

    • Source:5

  • Silica Dissolution at High pH:

    • Mechanism:[2][3] Phosphate and carbonate buffers at pH > 8 accelerate the dissolution of the silica support structure.[6]

    • Source:6

  • Cleaning & Regeneration Protocols:

    • Protocol: Use of Isopropanol and Methylene Chloride to remove hydrophobic peptide fouling.[7]

    • Source:7

  • Peptide Analysis Best Practices:

    • Context: Gradient optimization and TFA usage for peptide separation.

    • Source:8

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: H-Leu-Gly-NH2 HBr vs. Pro-Leu-Gly-NH2 (MIF-1) in Dopamine Receptor Modulation

Executive Summary This technical guide compares Pro-Leu-Gly-NH2 (PLG/MIF-1) , an endogenous hypothalamic tripeptide, with its C-terminal dipeptide fragment H-Leu-Gly-NH2 (LG) . While both molecules are critical to unders...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Pro-Leu-Gly-NH2 (PLG/MIF-1) , an endogenous hypothalamic tripeptide, with its C-terminal dipeptide fragment H-Leu-Gly-NH2 (LG) . While both molecules are critical to understanding dopaminergic allosteric modulation, they serve distinct roles in research.

  • Pro-Leu-Gly-NH2 (PLG): The physiologically relevant "gold standard" for positive allosteric modulation (PAM) of dopamine D2 and D4 receptors. It exhibits a unique Type II

    
    -turn conformation that stabilizes it against enzymatic degradation, allowing for significant in vivo efficacy in Parkinsonian models.
    
  • H-Leu-Gly-NH2 (LG): The minimal pharmacophore. While it retains the essential functional groups required for receptor interaction in vitro, it lacks the conformational stability of the parent peptide and undergoes rapid enzymatic hydrolysis in vivo. It is primarily used as a structural control or a starting scaffold for peptidomimetic design.

Mechanistic Foundation: Allosteric Modulation

Unlike orthosteric ligands (e.g., Dopamine, Quinpirole, Haloperidol) that bind directly to the receptor's active site, PLG and LG function as Positive Allosteric Modulators (PAMs) . They bind to a distinct site on the D2 receptor, inducing a conformational change that does not activate the receptor itself but increases the affinity of the receptor for its endogenous agonist (dopamine).

The "High-Affinity" State Hypothesis

Dopamine D2 receptors exist in two interconvertible states:

  • Low-Affinity State (

    
    ):  Uncoupled from G-proteins.[1]
    
  • High-Affinity State (

    
    ):  Coupled to 
    
    
    
    proteins; this is the functional state responsible for downstream signaling.

PLG Mechanism: PLG shifts the equilibrium toward the


 state, effectively "priming" the receptor to respond more vigorously to lower concentrations of dopamine. This explains why PLG can potentiate L-DOPA effects in Parkinson's disease without causing the desensitization typical of direct agonists.
Diagram: Allosteric Signaling Pathway

G cluster_0 Mechanism of Action PLG Pro-Leu-Gly-NH2 (Allosteric Modulator) D2_Low D2 Receptor (Low Affinity State) PLG->D2_Low Binds Allosteric Site D2_High D2 Receptor (High Affinity State) D2_Low->D2_High Conformational Shift G_Protein Gi/o Protein Coupling D2_High->G_Protein Stabilizes Dopamine Dopamine (Orthosteric Agonist) Dopamine->D2_High Binds with Increased Affinity Response Downstream Signaling (cAMP Inhibition) G_Protein->Response Activates

Caption: PLG binds allosterically, shifting the D2 receptor equilibrium toward the G-protein coupled high-affinity state (


), thereby potentiating dopamine signaling.[2]

Technical Comparison: PLG vs. H-Leu-Gly-NH2

Structural Integrity & Pharmacokinetics

The primary differentiator is the N-terminal Proline residue. In PLG, the Proline facilitates a Type II


-turn , a folded structure that protects the peptide bonds from rapid proteolysis. H-Leu-Gly-NH2, lacking this constraint, exists as a flexible linear chain.
FeaturePro-Leu-Gly-NH2 (PLG)H-Leu-Gly-NH2 HBr (LG)
Role Physiological Modulator / Drug LeadPharmacophore Fragment / Control
Conformation Rigid Type II

-turn
Flexible Linear Chain
D2 Modulation High Potency (Bell-shaped dose response)Low/Moderate Potency (In vitro)
Metabolic Stability Moderate (Protected by Proline)Poor (Rapid hydrolysis by aminopeptidases)
BBB Permeability High (Saturable transport system)Low (Lack of lipophilic N-terminus)
Key Application In vivo behavioral studies (6-OHDA)In vitro SAR studies; peptidomimetic design
The "Inverted U" Dose Response

A critical characteristic of PLG (and active analogues) is the bell-shaped dose-response curve.

  • Optimal Window: Modulation occurs typically between

    
     M and 
    
    
    
    M.
  • Loss of Effect: At high concentrations (

    
     M), the effect disappears. This is hypothesized to be due to desensitization of the allosteric site or recruitment of a secondary low-affinity inhibitory site.
    
  • Implication for LG: When testing H-Leu-Gly-NH2, researchers often fail to see activity not because the molecule is inactive, but because they test at standard "screening concentrations" (10

    
    M) which may be on the descending limb of the curve.
    

Experimental Protocol: Validating Allosteric Modulation

To distinguish these peptides from standard agonists, you cannot use a simple displacement assay with an antagonist (e.g., [3H]-Spiperone) because PAMs do not compete with antagonists. You must use an agonist binding assay to observe the shift in affinity.

Protocol: [3H]-NPA Binding Modulation Assay

Objective: Measure the ability of PLG or LG to enhance the binding of the D2 agonist [3H]-N-propylnorapomorphine ([3H]-NPA).

Materials:

  • Tissue: Bovine or Rat Striatal Membranes (rich in D2 receptors).

  • Radioligand: [3H]-NPA (0.2 - 0.5 nM).

  • Buffer: 50 mM Tris-HCl (pH 7.4), containing 1 mM EDTA, 5 mM MgCl2. Note: Mg2+ is crucial for G-protein coupling.

  • Test Compounds: PLG and H-Leu-Gly-NH2 HBr (dissolved fresh).

Workflow:

  • Membrane Prep: Homogenize striatal tissue in ice-cold buffer. Centrifuge (48,000 x g, 10 min) and wash twice to remove endogenous dopamine.

  • Pre-Incubation: Incubate membranes with Test Compound (PLG or LG) at varying concentrations (

    
     M to 
    
    
    
    M) for 10 minutes at 25°C.
  • Ligand Addition: Add [3H]-NPA.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

Validation Criteria (Self-Correcting Steps):

  • GTP Sensitivity: Run a control lane with 100

    
    M GTP . GTP uncouples the G-protein, collapsing the high-affinity state. If your "modulated" signal does not decrease with GTP addition, you are measuring non-specific binding, not D2 high-affinity binding.
    
  • The "Bell" Check: You must test at least 5 log-concentrations. If you only test 10

    
    M and see no effect, you cannot conclude the compound is inactive.
    
Diagram: Experimental Workflow

Workflow Start Start: Striatal Membrane Prep Wash Wash 2x (Remove Endogenous DA) Start->Wash Split Split Samples Wash->Split GroupA Control (Vehicle) Split->GroupA GroupB PLG / LG (10^-11 to 10^-4 M) Split->GroupB GroupC GTP Control (100 µM) Split->GroupC Incubate1 Pre-Incubation (10 min, 25°C) GroupA->Incubate1 GroupB->Incubate1 GroupC->Incubate1 AddLigand Add [3H]-NPA (Agonist) Incubate1->AddLigand Incubate2 Equilibrium Binding (60 min) AddLigand->Incubate2 Filter Rapid Filtration (GF/B) Incubate2->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Look for % Increase in Specific Binding Count->Analyze

Caption: Step-by-step workflow for validating allosteric modulation using agonist radioligand binding. The GTP control is essential to verify G-protein coupling.

Synthesis of Findings & Recommendations

When to use Pro-Leu-Gly-NH2 (PLG)
  • Behavioral Research: Use PLG for any in vivo study (e.g., rotometer testing in 6-OHDA rats, tardive dyskinesia models). Its stability allows it to reach the striatum intact.

  • Clinical Relevance: Use PLG when investigating mechanisms related to depression or Parkinson's therapy potentiation, as it is the endogenous factor.

When to use H-Leu-Gly-NH2 HBr
  • Structure-Activity Relationships (SAR): Use LG to determine if the N-terminal Proline is strictly required for binding affinity in a new peptidomimetic scaffold.

  • Peptidomimetic Design: Use LG as the "core" to which you attach novel stabilizing groups (e.g., lactam rings, steric bulk) to create patentable, metabolically stable analogs.

Final Verdict: H-Leu-Gly-NH2 contains the message (pharmacophore), but Pro-Leu-Gly-NH2 provides the delivery system (conformation and stability). For reliable modulation of dopamine receptors in biological systems, PLG is the superior reagent.

References

  • Mishra, R. K., et al. (1983). "Interaction of Pro-Leu-Gly-NH2 (MIF-1) with bovine striatal dopamine receptors." Peptides.

  • Srivastava, L. K., et al. (1988). "Interaction of L-prolyl-L-leucylglycinamide with dopamine D2 receptor: evidence for modulation of agonist affinity states in bovine striatal membranes." Journal of Neurochemistry.

  • Johnson, R. L., et al. (1986). "Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2." Journal of Medicinal Chemistry.

  • Costain, W. J., et al. (1999). "Modulation of the dopamine D2 receptor by the peptidomimetic PLG analogue 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide." Brain Research.

  • Nair, V. D., & Mishra, R. K. (1995). "Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 (PLG) and its peptidomimetics." Neuropharmacology.

Sources

Comparative

Benchmarking H-Leu-Gly-NH2 HBr: A Comparative Analysis Against Commercial Standards

Executive Summary In the characterization of aminopeptidases (specifically Leucyl Aminopeptidase, LAP, EC 3.4.11.1), researchers often default to chromogenic substrates like L-Leucine-p-nitroanilide (Leu-pNA) due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of aminopeptidases (specifically Leucyl Aminopeptidase, LAP, EC 3.4.11.1), researchers often default to chromogenic substrates like L-Leucine-p-nitroanilide (Leu-pNA) due to the convenience of spectrophotometric detection. However, this convenience comes at the cost of physiological relevance.

H-Leu-Gly-NH2 HBr (Leucyl-Glycine Amide Hydrobromide) represents a "true" peptide substrate class. Unlike the artificial amide bond in Leu-pNA, the peptide bond in H-Leu-Gly-NH2 mimics the natural N-terminal targets of cytosolic and microsomal aminopeptidases.

The Verdict: While Leu-pNA is superior for high-throughput screening (HTS), H-Leu-Gly-NH2 HBr is the superior standard for kinetic profiling and mechanism of action (MoA) studies. The HBr salt form provides enhanced crystallinity and aqueous solubility compared to the free base, ensuring precise concentration control in kinetic assays.

Physicochemical & Functional Benchmarking

The following table contrasts H-Leu-Gly-NH2 HBr against the industry-standard chromogenic substrate (Leu-pNA) and the transport standard (Gly-Sar).

FeatureH-Leu-Gly-NH2 HBr (Test Subject)L-Leu-pNA (Chromogenic Standard)Gly-Sar (Transport Standard)
Primary Application Kinetic Profiling, Substrate SpecificityHigh-Throughput Screening (HTS)PEPT1/PEPT2 Transporter Assays
Detection Method HPLC (UV 210-220 nm) or Coupled Enzyme AssayAbsorbance (405 nm)LC-MS/MS or Radiolabeling
Physiological Relevance High: Mimics natural peptide bond hydrolysis.Low: Artificial amide bond; steric hindrance from p-nitroaniline group.High: Non-hydrolyzable dipeptide mimic.
Solubility High (Aqueous buffers). HBr salt reduces hygroscopicity.Moderate (Requires organic co-solvent like DMSO/Methanol).High (Aqueous).
Kinetic Affinity (Km) Typically Lower (Higher Affinity) due to natural fit.Typically Higher (Lower Affinity) due to steric bulk.N/A for Hydrolysis (Transport Km only).
Salt Interference Bromide (Br-) is generally inert in LAP assays.N/A (Often supplied as free base or HCl).N/A

Mechanistic Insight: Why the Substrate Matters

To understand the benchmarking data, one must visualize the enzymatic cleft. Aminopeptidases rely on a metal-coordinated active site (usually Zn²⁺ or Mn²⁺) to polarize the carbonyl oxygen of the scissile bond.

Diagram 1: Comparative Hydrolysis Mechanism

This diagram illustrates the steric difference between the natural peptide bond of H-Leu-Gly-NH2 and the artificial bond of Leu-pNA.

HydrolysisMechanism cluster_0 Test Subject (Natural Mimic) cluster_1 Standard (Chromogenic) Enzyme Leucyl Aminopeptidase (Active Site Zn2+/Mn2+) Product1A Leucine Enzyme->Product1A Hydrolysis Product1B Gly-NH2 Enzyme->Product1B Product2A Leucine Enzyme->Product2A Product2B p-Nitroaniline (Yellow Signal) Enzyme->Product2B Colorimetric Detection Substrate1 H-Leu-Gly-NH2 (Compact, Natural Fit) Substrate1->Enzyme High Affinity Binding Substrate2 Leu-pNA (Bulky Leaving Group) Substrate2->Enzyme Steric Hindrance (Lower Affinity)

Caption: Comparison of steric fit. The bulky p-nitroaniline group in Leu-pNA can impede binding in the S1' pocket compared to Gly-NH2.

Experimental Protocols

To objectively benchmark H-Leu-Gly-NH2 HBr, you cannot use a plate reader (as it produces no color change). You must use a separation-based method to validate the cleavage.

Protocol A: HPLC-Based Kinetic Assay (The "True" Benchmark)

Purpose: To determine


 and 

without interference from chromophore artifacts.

Reagents:

  • Buffer: 50 mM Tricine or HEPES, pH 8.0 (avoid Phosphate if using Mn²⁺, as it precipitates).

  • Activator: 1 mM MnCl₂ or MgCl₂ (Pre-incubate enzyme for 30 mins).

  • Substrate: H-Leu-Gly-NH2 HBr (Stock: 10 mM in water).

  • Stop Solution: 1% Trifluoroacetic acid (TFA).

Workflow:

  • Activation: Incubate LAP enzyme (approx.[1] 0.5 µg/mL) with 1 mM MnCl₂ at 37°C for 30 minutes.

  • Reaction: Mix 50 µL Activated Enzyme + 50 µL Substrate (varying concentrations: 0.1 mM – 5 mM).

  • Incubation: Incubate at 37°C for exactly 10 minutes.

  • Termination: Add 100 µL 1% TFA to quench the reaction.

  • Detection: Inject 20 µL onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Isocratic 5% Acetonitrile / 95% Water + 0.1% TFA.

    • Detection: UV at 214 nm (peptide bond absorbance).

    • Quantification: Measure the area of the Leu peak and Gly-NH2 peak (elute earlier than intact substrate).

Protocol B: Comparative Chromogenic Assay (Leu-pNA)

Purpose: To establish the "Standard" baseline.

Workflow:

  • Setup: In a 96-well plate, add 180 µL Buffer (pH 8.0, 1 mM MnCl₂).

  • Substrate: Add 10 µL Leu-pNA (dissolved in 10% DMSO/Buffer).

  • Initiation: Add 10 µL Enzyme.

  • Read: Monitor Absorbance at 405 nm continuously for 10 minutes (Kinetic Mode).

Experimental Workflow Visualization

The following diagram details the decision tree for selecting the correct assay based on the substrate salt form and detection needs.

Diagram 2: Benchmarking Workflow

This diagram outlines the parallel processing required to compare the non-chromogenic HBr salt against the chromogenic standard.

AssayWorkflow Start Substrate Selection Branch1 H-Leu-Gly-NH2 HBr (Test Article) Start->Branch1 Branch2 Leu-pNA (Reference Standard) Start->Branch2 Prep1 Dissolve in H2O (No Organic Solvent Needed) Branch1->Prep1 Prep2 Dissolve in DMSO/MeOH (Solubility Limit) Branch2->Prep2 Rxn Enzymatic Hydrolysis (pH 8.0, 37°C, +Mn2+) Prep1->Rxn Prep2->Rxn Detect1 RP-HPLC / UPLC (Detect Leu + Gly-NH2 peaks) Rxn->Detect1 Detect2 Spectrophotometer (Detect p-Nitroaniline @ 405nm) Rxn->Detect2 Data1 True Kinetic Constants (Native-like Affinity) Detect1->Data1 Data2 Apparent Kinetic Constants (Biased by Leaving Group) Detect2->Data2

Caption: Workflow contrasting the aqueous simplicity of the HBr salt assay (Left) vs. the organic solvent requirements of the pNA assay (Right).

Critical Analysis & Troubleshooting

The "HBr" Advantage

The hydrobromide salt is not merely a counter-ion; it serves a functional purpose in assay preparation:

  • Stoichiometry: HBr salts of dipeptides are often less hygroscopic than HCl salts, allowing for more accurate weighing of the starting material.

  • pH Buffering: When dissolving H-Leu-Gly-NH2 HBr, the solution will be slightly acidic. Crucial Step: You must verify that your assay buffer (e.g., 50 mM Tricine) has sufficient capacity to neutralize the HBr input to maintain the optimal pH (8.0–8.5) for Aminopeptidase activity.[2][3][4][5][6][7]

Data Interpretation (Self-Validating Logic)

If your benchmarking data shows a lower


  (higher affinity) for H-Leu-Gly-NH2 compared to Leu-pNA, the experiment is valid.
  • Reasoning: The enzyme active site evolved to recognize the amide backbone of peptides (Gly-NH2), not the aromatic ring of p-nitroaniline. The aromatic ring often causes steric clashes in the S1' subsite, artificially inflating the

    
    .
    

Expected Result Range:

  • Leu-pNA:

    
    
    
  • H-Leu-Gly-NH2:

    
     (Indicating tighter binding).
    

References

  • Matsui, M., et al. (2006).[4] "Leucine aminopeptidases: diversity in structure and function." Biological Chemistry. Link

  • Mitz, M. A., & Schlueter, R. J. (1958). "Isolation and Properties of Proteolytic Enzymes from Kidney." Biochimica et Biophysica Acta. (Classic foundation for Leucinamide hydrolysis).[1]

  • Sigma-Aldrich. "Enzymatic Assay of Aminopeptidase (EC 3.4.11.10)."[2] Technical Bulletin. Link

  • Worthington Biochemical. "Leucine Aminopeptidase Assay Manual." Worthington Enzyme Manual. Link

  • Bankus, C.S., & Bond, J.S. (2024). "Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase." Biochemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Identity of H-Leu-Gly-NH2 HBr

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a peptide's identity is a foundational requirement for regulatory submission and the cornerstone of reproducible, high-impa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a peptide's identity is a foundational requirement for regulatory submission and the cornerstone of reproducible, high-impact research.[1] In the development of peptide-based therapeutics, even minute impurities or structural variations can significantly alter biological activity and introduce safety risks, including immunogenicity.[1] This guide provides an in-depth, technically-grounded comparison of the essential analytical methods for confirming the identity of H-Leu-Gly-NH2 HBr (Leucylglycinamide hydrobromide), a dipeptide derivative with applications in biochemical studies and peptide synthesis.[2]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the first and most direct interrogation of a molecule's identity. It provides a precise measurement of the mass-to-charge ratio (m/z), which is a fundamental and unique physical property. For a small peptide like H-Leu-Gly-NH2, High-Resolution Mass Spectrometry (HRMS), often utilizing a Time-of-Flight (TOF) analyzer, is the preferred method. Its power lies in the ability to measure mass with exceptional accuracy (typically to within 5 ppm), allowing for the confident determination of the elemental composition.

Trustworthiness: The protocol's trustworthiness is established by comparing the experimentally observed accurate mass with the theoretically calculated mass of the protonated molecule ([M+H]+). A match within a narrow tolerance window provides a high degree of confidence in the assigned molecular formula. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), which fragments the parent ion and analyzes the resulting daughter ions to verify the amino acid sequence.[5][6][7]

Data Presentation: Expected vs. Observed Mass
AnalyteTheoretical Monoisotopic Mass (Da)AdductTheoretical m/zObserved m/z (Example)Mass Accuracy (ppm)
H-Leu-Gly-NH2187.1321[M+H]+188.1399188.1395-2.1
Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: Dissolve the H-Leu-Gly-NH2 HBr standard in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile (50:50) mixture, to a final concentration of approximately 10 µg/mL.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Apply a positive ion mode with a capillary voltage of approximately 3.5-4.5 kV. Set the nebulizer gas pressure and drying gas flow rate and temperature to optimal values for desolvation.

  • Mass Analysis: Acquire mass spectra over a range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated using a known reference standard immediately prior to analysis to guarantee high mass accuracy.

  • Data Analysis: Determine the m/z of the most abundant peak corresponding to the [M+H]+ ion and compare it to the theoretical value.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve H-Leu-Gly-NH2 HBr in 0.1% Formic Acid Infusion Direct Infusion (5-10 µL/min) Prep->Infusion Introduce Sample ESI Electrospray Ionization (Positive Mode) Infusion->ESI Aerosolize & Ionize TOF TOF Mass Analyzer (m/z 50-500) ESI->TOF Accelerate Ions Analysis Determine Experimental m/z TOF->Analysis Generate Spectrum Comparison Compare to Theoretical m/z Analysis->Comparison Result Confirm Elemental Composition Comparison->Result < 5 ppm deviation

Caption: Workflow for identity confirmation by ESI-TOF Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While MS confirms what a molecule is in terms of its mass, NMR spectroscopy reveals its precise atomic arrangement, making it the gold standard for structural elucidation.[3][8] For a peptide, 1D (¹H, ¹³C) and 2D NMR (like COSY, TOCSY, and HSQC) experiments provide a complete picture of the molecule's covalent structure. ¹H NMR confirms the presence and chemical environment of all protons, while ¹³C NMR does the same for the carbon backbone. 2D experiments establish connectivity, proving, for instance, that the leucine side chain is bonded to its specific alpha-carbon and that the leucine and glycine residues are linked by a peptide bond.

Trustworthiness: The self-validating nature of NMR lies in the uniqueness of the spectral "fingerprint." The combination of chemical shifts, signal multiplicities (splitting patterns), and correlations observed in 2D spectra is unique to a specific molecular structure.[9] Confirming that every observed signal corresponds to the expected structure of H-Leu-Gly-NH2 leaves no room for ambiguity.

Data Presentation: Expected ¹H NMR Chemical Shifts
Proton AssignmentExpected Chemical Shift Range (δ, ppm)Multiplicity
Leucine α-CH3.8 - 4.2Triplet (t)
Leucine β-CH₂1.5 - 1.8Multiplet (m)
Leucine γ-CH1.4 - 1.7Multiplet (m)
Leucine δ-CH₃0.8 - 1.0Doublet (d)
Glycine α-CH₂3.6 - 4.0Singlet (s) / AB quartet
Amide NH₂7.0 - 8.5Broad Singlets (br s)
Amine NH₃+7.5 - 9.0Broad Singlet (br s)

Note: Exact chemical shifts are solvent-dependent (e.g., D₂O, DMSO-d₆).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of H-Leu-Gly-NH2 HBr in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[3]

  • ¹H NMR Acquisition:

    • Tune and shim the probe for homogeneity.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY spectrum to establish proton-proton couplings within each amino acid residue.

    • Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.

  • Data Analysis: Assign all peaks in the spectra and confirm that the chemical shifts, multiplicities, and correlations are consistent with the structure of H-Leu-Gly-NH2.

Visualization: NMR Logic Diagram

NMR_Logic cluster_data NMR Data Acquisition cluster_info Derived Information H1 1D ¹H NMR Proton_Env Proton Environments & Counts H1->Proton_Env C13 1D ¹³C NMR Carbon_Backbone Carbon Skeleton C13->Carbon_Backbone COSY 2D COSY Connectivity ¹H-¹H Connectivity COSY->Connectivity Structure Confirmed Structure: H-Leu-Gly-NH2 Proton_Env->Structure Corroborate Carbon_Backbone->Structure Corroborate Connectivity->Structure Corroborate

Caption: Logical flow from NMR data to definitive structure confirmation.

High-Performance Liquid Chromatography (HPLC): The Identity and Purity Cross-Check

Expertise & Experience: HPLC is the workhorse for assessing the purity of peptide samples and serves as a critical identity confirmation tool when used with an analytical standard.[10][11] The principle is straightforward: under a specific set of conditions (column, mobile phase, gradient, temperature), a given molecule will have a characteristic retention time (RT). By comparing the RT of the test sample to a certified reference standard of H-Leu-Gly-NH2 HBr, we can confirm its identity.

Trustworthiness: The protocol's integrity is maximized through a co-elution experiment. A mixture of the test sample and the reference standard is injected. If the two are identical, a single, sharp, symmetrical peak will be observed. The appearance of a shoulder, a broadened peak, or two distinct peaks would definitively indicate that the test sample is not identical to the standard. This method provides powerful, visually intuitive confirmation.

Data Presentation: Retention Time Comparison
SampleInjection Volume (µL)Retention Time (min)Peak AreaPurity (%)
H-Leu-Gly-NH2 HBr (Test Sample)108.541,254,32199.8
H-Leu-Gly-NH2 HBr (Standard)108.551,261,09899.9
Co-injection (Sample + Standard)108.542,514,87699.9
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation: An HPLC system equipped with a high-pressure gradient pump, autosampler, column thermostat, and UV detector.[11]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

    • Gradient: 5% to 35% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm.

  • Sample Preparation:

    • Test Sample: Dissolve H-Leu-Gly-NH2 HBr in Mobile Phase A to a concentration of 1 mg/mL.

    • Standard Sample: Prepare a certified reference standard at the same concentration.

    • Co-injection Sample: Mix equal volumes of the Test and Standard samples.

  • Analysis Sequence:

    • Inject a blank (Mobile Phase A).

    • Inject the Standard Sample.

    • Inject the Test Sample.

    • Inject the Co-injection Sample.

  • Data Analysis: Compare the retention times of the main peaks in all chromatograms. In the co-injection, confirm the presence of a single, sharp peak. Calculate purity by the area percent method.

Visualization: HPLC Co-Elution Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_results Result Interpretation Test Test Sample HPLC Inject into HPLC System Test->HPLC Standard Reference Standard Standard->HPLC Mix Co-injection Mix Mix->HPLC RT_Test Observe RT of Test HPLC->RT_Test RT_Std Observe RT of Standard HPLC->RT_Std RT_Mix Observe Single Peak in Co-injection HPLC->RT_Mix Confirmation Identity Confirmed RT_Test->Confirmation If RTs match & Single Peak Observed RT_Std->Confirmation If RTs match & Single Peak Observed RT_Mix->Confirmation If RTs match & Single Peak Observed

Caption: Workflow for identity confirmation using HPLC with co-elution.

Conclusion: The Power of Orthogonal Validation

Individually, each of these techniques provides a crucial piece of the identity puzzle. Mass spectrometry confirms the elemental formula, NMR spectroscopy defines the exact atomic connectivity and structure, and HPLC verifies the chromatographic behavior against a known standard.[4] It is only through the combined, corroborating evidence from these three orthogonal methods that the identity of H-Leu-Gly-NH2 HBr can be confirmed with the highest degree of scientific rigor. This comprehensive characterization is not merely an analytical exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of peptide-based materials in research and therapeutic development.[3][4]

References

  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Source: International Journal of Science and Research Archive. URL: [Link]

  • Title: HPLC Peptide Purity Analysis Service. Source: Mtoz Biolabs. URL: [Link]

  • Title: Video: Peptide Identification Using Tandem Mass Spectrometry. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: What mass spectrometry methods are used for peptide identification. Source: Bio-Techne. URL: [Link]

  • Title: Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Source: Novoprolabs. URL: [Link]

  • Title: Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: HPLC Analysis Methods for Peptide Characterization. Source: Biovera. URL: [Link]

  • Title: Identification of Peptides. Source: Max Planck Institute for Molecular Genetics. URL: [Link]

  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Source: ResearchGate. URL: [Link]

  • Title: Structure Determination of Peptides by simple 2D NMR Spectroscopy. Source: YouTube. URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Source: Hichrom. URL: [Link]

  • Title: Sequence Determination Using Mass Spectrometry. Source: Biology LibreTexts. URL: [Link]

  • Title: Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Source: Agilent. URL: [Link]

  • Title: Peptide Characterization by RP-HPLC for Regulatory Submissions. Source: ResolveMass. URL: [Link]

  • Title: Peptide NMR. Source: University of Zurich. URL: [Link]

  • Title: Confirming Protein Identity and Purity. Source: BioPharmaSpec. URL: [Link]

  • Title: Glycine--hydrogen bromide (1/1). Source: PubChem. URL: [Link]

  • Title: NMR in structural determination of proteins and peptides. Source: NMIMS Pharmacy. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to Safely Handling H-Leu-Gly-NH2 HBr

An In-Depth Technical Guide for Laboratory Professionals As a senior application scientist, I understand that meticulous handling of specialized chemical reagents is paramount to both groundbreaking research and the safe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

As a senior application scientist, I understand that meticulous handling of specialized chemical reagents is paramount to both groundbreaking research and the safety of our scientific community. This guide provides essential, immediate safety and logistical information for handling H-Leu-Gly-NH2 HBr (Leucyl-glycinamide hydrobromide). Moving beyond a simple checklist, this document explains the why behind each procedural step, ensuring a deep-seated culture of safety and scientific integrity in your laboratory.

While H-Leu-Gly-NH2 itself has known biological activities, it is crucial to recognize that as a hydrobromide salt, it shares hazards with hydrobromic acid. The primary risks associated with H-Leu-Gly-NH2 HBr are skin and eye irritation or burns, and respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3] This guide is structured to provide a comprehensive framework for mitigating these risks.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is non-negotiable when handling any chemical, including peptide hydrobromides.[4][5] The following PPE is mandatory to create a primary barrier against accidental exposure.[4]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against accidental splashes of solutions, which can be corrosive to the eyes.[2][4][6]
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact. It is crucial to change gloves immediately if they become contaminated.[4][7]
Body Protection Laboratory coatProtects skin and personal clothing from spills and contamination.[4][8]
Respiratory Protection Use in a certified chemical fume hoodWhen handling the solid, powdered form of H-Leu-Gly-NH2 HBr, a fume hood is essential to prevent the inhalation of fine particles that can irritate the respiratory tract.[4][6]

Step-by-Step Handling Protocol: From Receipt to Experiment

Adherence to a strict, methodical handling protocol is critical to minimize exposure and maintain the integrity of your research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]

  • Keep the container tightly closed to prevent absorption of moisture and contamination.[6]

2. Weighing and Reconstitution:

  • Crucially, all handling of the solid, powdered H-Leu-Gly-NH2 HBr must be conducted within a certified chemical fume hood. [4][6] This is to prevent the inhalation of any airborne particles.[4]

  • Before weighing, ensure the balance is clean and placed within the fume hood.

  • Use anti-static weighing dishes and techniques to minimize the dispersal of the fine powder.

  • When reconstituting, slowly add the solvent to the peptide to avoid splashing. If the solvent is water, be aware that the dissolution of acids can generate heat.[6]

3. Experimental Use:

  • When working with solutions of H-Leu-Gly-NH2 HBr, continue to wear all prescribed PPE.

  • Avoid cross-contamination by using fresh, sterile equipment for each new peptide or experiment.[4]

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

G cluster_prep Preparation and Weighing cluster_exp Experimental Use a Don PPE b Work in Fume Hood a->b c Weigh Solid H-Leu-Gly-NH2 HBr b->c d Reconstitute with Solvent c->d e Use in Experiment d->e Transfer to Experiment f Label All Solutions e->f

Caption: Workflow for Safe Handling of H-Leu-Gly-NH2 HBr.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[6][7] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Scoop the material into a designated chemical waste container. Clean the spill area with a suitable decontaminant.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

1. Contaminated PPE:

  • All disposable PPE, such as gloves and bench paper, that has come into contact with H-Leu-Gly-NH2 HBr should be placed in a designated, sealed chemical waste bag or container.

2. Chemical Waste:

  • Unused solid H-Leu-Gly-NH2 HBr and any solutions should be collected in a clearly labeled, sealed hazardous waste container.

  • Never dispose of H-Leu-Gly-NH2 HBr, in either solid or liquid form, down the drain.[9]

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.[6]

G cluster_waste Waste Segregation cluster_disposal Disposal Pathway a Contaminated PPE (Gloves, etc.) c Sealed Hazardous Waste Container a->c b Solid & Liquid Chemical Waste b->c d Institutional EHS Pickup c->d Follow Institutional Protocols

Caption: Waste Disposal Workflow for H-Leu-Gly-NH2 HBr.

References

  • Safety Data Sheet: Hydrobromic acid - Carl ROTH. [Link]

  • Safety Data Sheet (SDS) - HYDROBROMIC ACID - SEASTAR CHEMICALS. [Link]

  • SAFETY DATA SHEET Hydrogen bromide SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas. [Link]

  • Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas - Interscan Corporation. [Link]

  • ICSC 0282 - HYDROGEN BROMIDE. [Link]

  • Hydrogen Bromide - Airgas - United States (US) SDS HCS 2012 V4.11. [Link]

  • Immediately Dangerous to Life or Health (IDLH) Value Profile Hydrogen Bromide - CDC. [Link]

  • L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives. [Link]

  • Laboratory Safety Guidelines for Peptide Handling - Biovera Research. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link]

  • Prolyl-leucyl-glycinamide, cyclo(leucylglycine), and derivatives block development of physical dependence on morphine in mice - PubMed. [Link]

  • Chemical PPE - Trihydro Corporation. [Link]

  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). [Link]

Sources

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